CYM50308
Description
Properties
IUPAC Name |
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S/c1-12-9-14(13(2)25(12)17-6-5-15(21)11-16(17)22)10-18-19(26)24(3)20(28-18)23-7-8-27-4/h5-6,9-11H,7-8H2,1-4H3/b18-10-,23-20? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQZKTRCUAWRHT-ONBPWHQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=C3C(=O)N(C(=NCCOC)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)/C=C\3/C(=O)N(C(=NCCOC)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of CYM50308 on S1PR4
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50308 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4), a G protein-coupled receptor predominantly expressed in hematopoietic and lymphoid tissues. S1PR4 plays a crucial role in regulating immune cell trafficking, differentiation, and activation, making it an attractive therapeutic target for various inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound on S1PR4, detailing its binding and functional characteristics, downstream signaling pathways, and cellular effects. The information presented herein is intended to support further research and drug development efforts targeting S1PR4.
Core Data Summary
The following tables summarize the key quantitative data for this compound's interaction with S1PR4.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor Subtype(s) | Assay Type | Reference |
| EC50 | 37.7 - 79.1 nM | Human S1PR4 | Tango™ β-arrestin recruitment assay | [1] |
| Selectivity | Inactive (up to 25 µM) | Human S1P1, S1P2, S1P3 | Tango™ β-arrestin recruitment assay | [1] |
| Inactive (up to 2.1 µM) | Human S1P5 | Tango™ β-arrestin recruitment assay | [1] |
Signaling Pathways Modulated by this compound
Activation of S1PR4 by this compound initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. S1PR4 primarily couples to Gαi and Gα12/13, leading to the modulation of multiple downstream effector pathways.
Key Downstream Effects:
-
Gαi-Mediated Signaling: Upon this compound binding, the activated Gαi subunit can lead to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Furthermore, Gαi signaling can contribute to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Gα12/13-Mediated Signaling: The Gα12/13 pathway activation results in the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is primarily involved in regulating cytoskeletal dynamics, cell shape, and migration.
-
JNK Pathway: Studies have indicated that S1PR4 signaling can influence the phosphorylation of c-Jun N-terminal kinase (JNK), which plays a role in cellular responses to stress and inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on S1PR4.
Tango™ β-Arrestin Recruitment Assay
This assay was utilized for the primary identification and characterization of this compound as an S1PR4 agonist. It measures the recruitment of β-arrestin to the activated receptor, a hallmark of GPCR activation.
Experimental Workflow:
Methodology:
-
Cell Culture: Tango™ S1PR4-bla U2OS cells, which stably express human S1PR4 fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein, are cultured in McCoy's 5A medium supplemented with 10% dialyzed fetal bovine serum, penicillin, streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 384-well black-wall, clear-bottom plates and incubated overnight.
-
This compound is serially diluted and added to the cells.
-
The plates are incubated for 5 hours at 37°C to allow for receptor activation and subsequent β-lactamase reporter gene expression.
-
LiveBLAzer™-FRET B/G substrate is added, and the plates are incubated for 2 hours at room temperature in the dark.
-
Fluorescence emission is measured at 460 nm and 530 nm using a fluorescence plate reader.
-
-
Data Analysis: The ratio of blue (460 nm) to green (530 nm) fluorescence is calculated to determine the extent of β-lactamase activity. Dose-response curves are generated by plotting the fluorescence ratio against the logarithm of the this compound concentration, and the EC50 value is determined using a four-parameter logistic fit.
Macrophage Polarization Assay
This compound has been shown to modulate macrophage polarization, a key process in the inflammatory response.
Experimental Workflow:
Methodology:
-
Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF to promote differentiation.
-
Polarization and Treatment:
-
To induce M1 polarization, macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
This compound is added concurrently with the polarizing stimuli at various concentrations.
-
-
Analysis of M1 Markers:
-
Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression levels of M1 marker genes, such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are quantified by qPCR.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against the M1 surface marker CD86 and analyzed by flow cytometry.
-
Western Blot: Cell lysates are prepared, and the protein levels of iNOS are determined by Western blotting.
-
Expected Outcome: Treatment with this compound is expected to significantly inhibit the expression of M1 markers in a dose-dependent manner, indicating a suppression of M1 macrophage polarization.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of S1PR4. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting S1PR4. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to further elucidate the intricate signaling and cellular functions regulated by S1PR4 activation. Future studies should focus on determining the precise binding kinetics of this compound and further exploring its effects on various immune cell subsets to fully unravel the therapeutic promise of S1PR4 agonism.
References
The Immunomodulatory Landscape of CYM50308: A Technical Guide to its Function as a Selective S1PR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50308 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4), a G protein-coupled receptor predominantly expressed on immune cells. This technical guide provides an in-depth exploration of the function of this compound in immunology, consolidating current research on its mechanism of action, effects on various immune cell populations, and its potential as a therapeutic modulator in diseases with an immunological basis, such as asthma and cancer. This document details the signaling pathways initiated by this compound, presents quantitative data on its activity, and provides comprehensive experimental protocols for studying its effects, aiming to equip researchers with the necessary information to investigate and harness the therapeutic potential of S1PR4 agonism.
Introduction to this compound and S1PR4
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes, including cell trafficking, proliferation, and survival, through its interaction with a family of five S1P receptors (S1PR1-5)[1]. S1PR4 is highly expressed in hematopoietic cells, including macrophages, dendritic cells, neutrophils, and T cells, suggesting a critical role in the regulation of the immune system[2]. Unlike S1PR1, which is a key regulator of lymphocyte egress from lymphoid organs, S1PR4 appears to play a more nuanced role in modulating immune cell activation and function rather than trafficking[3].
This compound has emerged as a valuable pharmacological tool to selectively probe the function of S1PR4. Its high potency and selectivity allow for the precise investigation of S1PR4-mediated signaling and its downstream immunological consequences.
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound as an S1PR4 agonist have been quantified in various studies. The following table summarizes key quantitative data, providing a comparative overview of its potency and receptor specificity.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| EC50 | Human S1PR4 | 37.7 nM - 79.1 nM | Tango™ β-arrestin recruitment assay | [4] |
| EC50 | Human S1PR4 | 56 nM | Not specified | R&D Systems |
| Selectivity | Human S1P1, S1P2, S1P3 | Inactive up to 25 µM | Tango™ β-arrestin recruitment assay | [4] |
| Selectivity | Human S1P5 | Inactive up to 2.1 µM | Tango™ β-arrestin recruitment assay |
Table 1: Quantitative Potency and Selectivity of this compound. EC50 (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal response at the S1PR4 receptor. The high micromolar values for other S1P receptors demonstrate its significant selectivity for S1PR4.
S1PR4 Signaling Pathway Activated by this compound
Upon binding of this compound, S1PR4 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. S1PR4 primarily couples to Gαi and Gα12/13, initiating distinct downstream signaling cascades that ultimately modulate immune cell function.
Activation of the Gαi pathway by this compound leads to the stimulation of Phospholipase C (PLC), which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway. The Gα12/13 pathway activation results in the engagement of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). These pathways are integral to the regulation of cytokine production, cell morphology, and migration.
Immunomodulatory Functions of this compound
Attenuation of Neutrophilic Airway Inflammation
In the context of asthma, this compound has demonstrated a significant anti-inflammatory role. Studies have shown that treatment with this compound can attenuate neutrophilic airway inflammation in experimental asthma models. This effect is primarily attributed to its ability to repress the activation of proinflammatory M1 macrophages. By promoting a shift away from the M1 phenotype, this compound reduces the secretion of inflammatory cytokines that drive the inflammatory response in non-eosinophilic asthma.
Modulation of Macrophage Polarization
The polarization of macrophages into functionally distinct phenotypes (pro-inflammatory M1 versus anti-inflammatory M2) is a critical determinant of immune responses. This compound, through S1PR4 activation, influences this balance.
-
Repression of M1 Macrophage Activation: In the presence of pro-inflammatory stimuli like LPS and IFN-γ, this compound has been shown to decrease the expression of M1 markers such as Nos2 and Cd86. This leads to a reduction in the production of pro-inflammatory cytokines like IL-6, IL-12, and IL-1β.
The following diagram illustrates the experimental workflow for assessing the effect of this compound on macrophage polarization.
Role in Cancer Immunity
The role of S1PR4 signaling in cancer immunity is complex and appears to be context-dependent. While S1PR4 ablation has been shown to delay tumor growth by increasing the abundance of CD8+ T cells, the use of the S1PR4 agonist this compound in a human PBMC/MCF-7 co-culture system did not significantly alter the number of CD8+ T cells. This suggests that the constitutive signaling of S1PR4 in the tumor microenvironment may contribute to an immunosuppressive milieu, and that simple agonism with this compound may not be sufficient to overcome this in all contexts. However, the lack of an effect on CD8+ T cell numbers in this specific in vitro model does not preclude other potential roles for this compound in modulating anti-tumor immunity. Further research is needed to elucidate the precise effects of S1PR4 agonism on different immune cell subsets within the tumor microenvironment.
Detailed Experimental Protocols
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs) towards the M1 phenotype.
Materials:
-
Bone marrow cells from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR reagents and primers for Nos2, Cd86, Il6, Tnf, and a housekeeping gene (e.g., Actb)
-
Flow cytometry antibodies: anti-F4/80, anti-CD86
-
ELISA kits for IL-6 and TNF-α
Protocol:
-
BMDM Differentiation: a. Isolate bone marrow cells from the femurs and tibias of mice. b. Culture the cells in RPMI-1640 supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3.
-
Macrophage Stimulation and Treatment: a. Seed the differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells/well. b. Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for 1 hour. c. Stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to induce M1 polarization.
-
Analysis: a. qPCR: i. Harvest the cells and isolate total RNA. ii. Synthesize cDNA from the RNA. iii. Perform qPCR to analyze the relative gene expression of M1 markers (Nos2, Cd86, Il6, Tnf). b. Flow Cytometry: i. Harvest the cells and stain with fluorescently labeled antibodies against F4/80 and CD86. ii. Analyze the percentage of CD86+ cells within the F4/80+ macrophage population. c. ELISA: i. Collect the cell culture supernatants. ii. Measure the concentration of secreted IL-6 and TNF-α using ELISA kits according to the manufacturer's instructions.
In Vitro CD8+ T Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of CD8+ T cells.
Materials:
-
Splenocytes from mice
-
CD8+ T cell isolation kit
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
RPMI-1640 medium with 10% FBS
-
Flow cytometer
Protocol:
-
CD8+ T Cell Isolation and Staining: a. Isolate splenocytes from a mouse spleen. b. Isolate CD8+ T cells using a negative selection magnetic isolation kit. c. Label the isolated CD8+ T cells with CFSE according to the manufacturer's protocol.
-
T Cell Activation and Treatment: a. Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. b. Wash the plate to remove unbound antibody. c. Seed the CFSE-labeled CD8+ T cells at a density of 1 x 10^5 cells/well. d. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well. e. Add this compound at various concentrations or vehicle control to the respective wells.
-
Analysis: a. Culture the cells for 72 hours at 37°C and 5% CO2. b. Harvest the cells and analyze by flow cytometry. c. Gate on the CD8+ T cell population and assess proliferation by measuring the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.
Conclusion and Future Directions
This compound serves as a critical tool for elucidating the multifaceted roles of S1PR4 in the immune system. Its ability to selectively activate S1PR4 has revealed a significant immunomodulatory function, particularly in the context of macrophage polarization and its subsequent impact on inflammatory diseases like asthma. While its role in cancer immunity is still under active investigation, the current findings suggest a complex interplay that warrants further exploration.
Future research should focus on:
-
In vivo efficacy: Translating the promising in vitro findings into in vivo models of various inflammatory and autoimmune diseases.
-
Combination therapies: Investigating the synergistic potential of this compound with other immunomodulatory agents in cancer and other diseases.
-
Signal transduction details: Further dissecting the downstream signaling pathways activated by this compound in different immune cell types to better understand the molecular basis of its effects.
The continued study of this compound and S1PR4 signaling holds significant promise for the development of novel therapeutic strategies for a range of immune-mediated disorders. This guide provides a foundational resource for researchers to contribute to this exciting and rapidly evolving field.
References
CYM50308: A Technical Guide to its Discovery and Development as a Selective S1PR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CYM50308, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). This document details the experimental methodologies employed in its development and summarizes key quantitative data.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of physiological and pathological processes, including immune cell trafficking, angiogenesis, and inflammation.[1] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR4 is primarily expressed in hematopoietic and lymphoid tissues and has been implicated in lymphocyte signaling, megakaryocyte differentiation, and platelet formation.[2] The development of selective agonists for S1PR4, such as this compound, provides crucial pharmacological tools to elucidate the specific biological functions of this receptor and to explore its therapeutic potential in areas like autoimmune diseases and thrombocytopenia.[3]
This compound was identified through a high-throughput screening campaign of the Molecular Libraries-Small Molecule Repository (MLSMR) and was subsequently characterized as a potent and selective S1PR4 agonist.[3] This guide will delve into the technical details of its discovery and preclinical development.
Data Presentation
In Vitro Activity and Selectivity of this compound
The following table summarizes the in vitro potency and selectivity of this compound at the human S1P receptors. The activity was determined using a Tango™ β-arrestin recruitment assay.
| Receptor | Agonist Activity (EC50) | Notes |
| S1PR4 | 37.7 nM - 79.1 nM | Potent agonist activity. |
| S1PR1 | > 25 µM | Inactive at concentrations up to 25 µM. |
| S1PR2 | > 25 µM | Inactive at concentrations up to 25 µM. |
| S1PR3 | > 25 µM | Inactive at concentrations up to 25 µM. |
| S1PR5 | 2.1 µM | Weak agonist activity. |
Data sourced from Echelon Biosciences and Urbano et al., 2011.[3]
Binding Affinity
As of the latest available data, the equilibrium dissociation constant (Kd) for this compound at the S1PR4 receptor has not been publicly reported. The EC50 values from functional assays are used as an indicator of its high potency.
Pharmacokinetics and Pharmacodynamics
Detailed in vivo pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic data for this compound are not extensively available in the public domain. Preclinical studies have utilized this compound in mouse models to investigate its effects on immune cells, particularly CD8+ T cells.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the chemical scaffold of a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one. While a detailed, step-by-step protocol for this compound is not publicly available, the general synthetic scheme reported by Urbano et al. (2011) involves the following key steps. The synthesis starts from commercially available reagents and employs standard organic chemistry transformations.
Representative Synthetic Scheme:
A Knoevenagel condensation reaction between a substituted pyrrole-3-carbaldehyde and a 3-alkyl-2-(alkylimino)thiazolidin-4-one derivative is the key step in assembling the core structure of this compound. The synthesis of the thiazolidinone intermediate can be achieved through the reaction of an appropriate thiourea with a haloacetic acid derivative.
Workflow for the Synthesis of this compound Analogues:
Synthetic workflow for this compound analogues.
In Vitro S1PR4 Agonist Activity Assay (Tango™ β-Arrestin Recruitment Assay)
The primary screening and characterization of this compound as an S1PR4 agonist were performed using the Tango™ GPCR Assay technology. This assay measures ligand-induced recruitment of β-arrestin to the activated GPCR.
Principle of the Tango™ Assay:
The assay utilizes a cell line (e.g., U2OS or HEK293) co-expressing the target GPCR (S1PR4) fused to a transcription factor (e.g., Gal4-VP16) via a protease cleavage site, and a β-arrestin protein fused to a protease (e.g., TEV protease). Upon agonist binding to the S1PR4, β-arrestin-protease is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase. The β-lactamase activity is then measured using a FRET-based substrate, and the signal is proportional to the agonist-induced receptor activation.
General Protocol:
-
Cell Culture and Plating: A suitable host cell line (e.g., U2OS) stably or transiently expressing the S1PR4-transcription factor fusion and the β-arrestin-protease fusion is cultured under standard conditions. Cells are seeded into 384-well assay plates and incubated to allow for cell attachment.
-
Compound Addition: Serial dilutions of this compound and control compounds are prepared and added to the cells.
-
Incubation: The plates are incubated for a sufficient period (e.g., 5-16 hours) at 37°C to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.
-
Substrate Addition and Signal Detection: A FRET-based β-lactamase substrate is added to the wells, and the plates are incubated at room temperature in the dark. The fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm) is measured using a plate reader.
-
Data Analysis: The ratio of the two emission signals is calculated to determine the level of β-lactamase activity. The EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Workflow for the Tango™ β-arrestin recruitment assay.
S1PR4 Signaling Pathway
S1PR4 activation by this compound initiates downstream signaling cascades through its coupling to heterotrimeric G proteins, primarily Gαi and Gα12/13.
-
Gαi Pathway: Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gαi can activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, cell shape, and motility.
The diagram below illustrates the major signaling pathways activated by S1PR4.
S1PR4 signaling pathway activated by this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of S1PR4. Its high potency and selectivity make it a suitable probe for in vitro and in vivo studies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, which will be crucial for assessing its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery and development of this compound for researchers and professionals in the field of drug discovery.
References
- 1. Quantitative phosphoproteomic analysis reveals system-wide signaling pathways downstream of SDF-1/CXCR4 in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CYM50308 in Sphingosine-1-Phosphate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a diverse array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. These receptors are integral to physiological functions ranging from immune cell trafficking and vascular development to neuronal signaling. The distinct tissue distribution and downstream signaling pathways of each S1P receptor subtype have made them attractive targets for therapeutic intervention in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
This technical guide focuses on CYM50308, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P4 is primarily expressed in the hematopoietic and lymphoid tissues, as well as in the lung, and has been implicated in the regulation of immune cell function and differentiation. This compound serves as a valuable pharmacological tool for elucidating the specific roles of S1P4 in these processes. This document provides a comprehensive overview of this compound's pharmacological profile, its mechanism of action within the S1P signaling cascade, and detailed methodologies for its characterization.
This compound: A Selective S1P4 Receptor Agonist
This compound is a small molecule agonist that exhibits high potency and selectivity for the human S1P4 receptor.[1][2][3] Its selectivity is a key attribute, allowing for the specific interrogation of S1P4 function without the confounding effects of activating other S1P receptor subtypes.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Receptor Subtype | Value | Reference |
| EC50 | Human S1P4 | 56 nM | [1] |
| Human S1P4 | 37.7 - 79.1 nM | [2] | |
| Human S1P1 | > 25 µM | ||
| Human S1P2 | > 25 µM | ||
| Human S1P3 | > 25 µM | ||
| Human S1P5 | 2.1 µM |
Mechanism of Action and Signaling Pathways
Activation of the S1P4 receptor by this compound initiates a cascade of intracellular signaling events. S1P4 is known to couple to Gαi and Gαo proteins. This coupling leads to the modulation of downstream effector systems, influencing a variety of cellular functions.
G Protein-Mediated Signaling
Upon agonist binding, S1P4 facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then go on to modulate their respective downstream targets. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
β-Arrestin Recruitment
Like many GPCRs, agonist-bound S1P4 can also recruit β-arrestin proteins. The characterization of this compound has utilized the Tango™ assay, a β-arrestin recruitment-based platform. This indicates that this compound induces a conformational change in S1P4 that is recognized by β-arrestins. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.
Downstream Signaling Cascades
Activation of S1P4 by agonists has been shown to stimulate several key downstream signaling pathways:
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: S1P4 activation leads to the phosphorylation and activation of ERK (also known as MAPK), a critical regulator of cell proliferation, differentiation, and survival.
-
Phospholipase C (PLC) Pathway: S1P4 can also activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Studies have indicated that S1P4 signaling can influence the PI3K/Akt pathway, a central regulator of cell survival, growth, and metabolism, particularly in immune cells like CD8+ T cells.
The following diagrams illustrate the key signaling pathways associated with this compound-mediated S1P4 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the S1P4 receptor and its downstream signaling effects.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human S1P4 receptor.
-
Radioligand: [3H]-Dihydrosphingosine-1-phosphate ([3H]DH-S1P) or [33P]S1P.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled S1P (10 µM, for non-specific binding) or this compound dilution.
-
50 µL of S1P4-expressing cell membranes (typically 5-10 µg of protein).
-
50 µL of radioligand at a concentration close to its Kd (e.g., 1-5 nM for [3H]DH-S1P).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes expressing the human S1P4 receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or this compound dilution.
-
25 µL of S1P4-expressing cell membranes (10-20 µg protein) pre-incubated with GDP (e.g., 10 µM) for 15 minutes on ice.
-
50 µL of [35S]GTPγS (final concentration ~0.1 nM) in assay buffer.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and quantify radioactivity.
-
Determine the EC50 and Emax values for this compound-stimulated [35S]GTPγS binding.
β-Arrestin Recruitment Assay (Tango™ Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated receptor.
Materials:
-
Tango™ S1P4-bla U2OS cells (or a similar cell line).
-
Cell culture medium.
-
This compound.
-
LiveBLAzer™-FRET B/G Substrate.
-
96-well clear-bottom black plates.
-
Fluorescence plate reader.
Procedure:
-
Seed Tango™ S1P4-bla U2OS cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate for 5 hours at 37°C in a CO2 incubator.
-
Add the LiveBLAzer™-FRET B/G Substrate to each well.
-
Incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence at 460 nm and 530 nm using a fluorescence plate reader.
-
Calculate the emission ratio (460 nm / 530 nm) to determine β-arrestin recruitment.
-
Determine the EC50 value for this compound-induced β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK signaling pathway by detecting the phosphorylated form of ERK1/2.
Materials:
-
Cells expressing the human S1P4 receptor.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells in a culture plate and serum-starve overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation.
Conclusion
This compound is a potent and selective S1P4 receptor agonist that serves as an indispensable tool for dissecting the physiological and pathological roles of this receptor. Its ability to specifically activate S1P4 allows for detailed investigation of its downstream signaling pathways, including G protein-mediated and β-arrestin-dependent cascades. The experimental protocols provided in this guide offer a robust framework for the comprehensive pharmacological characterization of this compound and other S1P4 modulators. A thorough understanding of the molecular mechanisms underlying this compound's action will continue to fuel research into the therapeutic potential of targeting the S1P4 receptor in a range of human diseases.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (S1P4 Receptor Agonist) - Echelon Biosciences [echelon-inc.com]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to S1PR4 Downstream Signaling Pathways Activated by CYM50308
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 4 (S1PR4) is a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic and lymphoid cells.[1][2] Its involvement in immune cell trafficking, differentiation, and activation has positioned it as a compelling therapeutic target for various immunological and inflammatory disorders. CYM50308 is a potent and selective synthetic agonist for S1PR4, making it an invaluable tool for elucidating the receptor's downstream signaling cascades. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.
Core Signaling Pathways
-
Gα12/13-Mediated Pathway: This pathway is characterized by the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).
The following sections will delve into the experimental validation and characterization of these pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the activation of S1PR4 signaling pathways by this compound.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Gαi Pathway | ||||
| GTPγS Binding | EC50 | 10 nM | CHO cells expressing hS1P1 | |
| Calcium Mobilization | EC50 | Data not available | Not specified | |
| ERK Phosphorylation | Fold Increase | Data not available | Not specified | |
| Gα12/13 Pathway | ||||
| RhoA Activation | Fold Increase | Data not available | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.
Materials:
-
Cell membranes prepared from cells overexpressing S1PR4
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Thaw cell membranes on ice.
-
Prepare a reaction mixture containing cell membranes (10-20 µg protein), 10 µM GDP, and varying concentrations of this compound in assay buffer.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC50 values.
Calcium Mobilization Assay (FLIPR)
This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon receptor activation. The Fluorometric Imaging Plate Reader (FLIPR) allows for high-throughput analysis.
Materials:
-
Cells expressing S1PR4 (e.g., CHO, HEK293)
-
FLIPR Calcium Assay Kit (e.g., Calcium 4, 5, or 6 from Molecular Devices)
-
This compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96- or 384-well black-walled, clear-bottom assay plates
Procedure:
-
Plate cells in assay plates and culture overnight to form a confluent monolayer.
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a plate containing various concentrations of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the this compound to the cells and immediately begin measuring fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).
-
Data are recorded as relative fluorescence units (RFU) over time.
-
The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
RhoA Activation Assay (G-LISA)
The G-LISA is a quantitative ELISA-based assay that measures the level of active, GTP-bound RhoA in cell lysates.
Materials:
-
Cells expressing S1PR4
-
RhoA G-LISA Activation Assay Kit (colorimetric or luminescence)
-
This compound
-
Lysis buffer (provided in the kit)
-
Microplate spectrophotometer or luminometer
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to stimulation.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each sample to the Rho-GTP affinity plate provided in the kit.
-
Incubate for 30 minutes at 4°C with agitation.
-
Wash the wells to remove unbound protein.
-
Add the anti-RhoA antibody and incubate.
-
Add the secondary antibody and develop the signal according to the kit's instructions.
-
Measure the absorbance or luminescence to quantify the amount of active RhoA.
-
Results are typically expressed as fold-change over the unstimulated control.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2 (p-ERK1/2) as a marker of MAPK pathway activation.
Materials:
-
Cells expressing S1PR4
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Stimulate cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: S1PR4 signaling activated by this compound.
Caption: Experimental workflow for S1PR4 pathway analysis.
Conclusion
This technical guide provides a foundational understanding of the S1PR4 downstream signaling pathways activated by the selective agonist this compound. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers investigating the role of S1PR4 in health and disease. Further research is warranted to generate more specific quantitative data on the effects of this compound to fully elucidate the therapeutic potential of targeting this receptor.
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The S1P1 Receptor Agonist CYM50308: A Technical Guide to its Effects on Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50308 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This receptor plays a pivotal role in the regulation of lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs. Agonism of S1P1 by compounds like this compound leads to the sequestration of lymphocytes within these organs, resulting in a transient and reversible reduction of circulating lymphocytes in the peripheral blood. This mechanism of action has significant therapeutic implications for autoimmune diseases and other inflammatory conditions. This technical guide provides an in-depth overview of the effects of this compound on lymphocyte trafficking, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration
The trafficking of lymphocytes is a tightly regulated process essential for immune surveillance. Lymphocytes continuously circulate between the blood, secondary lymphoid organs (such as lymph nodes and spleen), and peripheral tissues. The egress of lymphocytes from lymph nodes back into the circulation is critically dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissue.[1][2] Lymphocytes express the S1P1 receptor and use it to sense this gradient, promoting their exit from the lymph nodes.
This compound, as an S1P1 receptor agonist, mimics the action of endogenous S1P. However, sustained activation of the S1P1 receptor by an agonist like this compound leads to the internalization and downregulation of the receptor from the lymphocyte surface. This renders the lymphocytes insensitive to the endogenous S1P gradient, effectively trapping them within the lymph nodes.[3][4] This process, known as lymphocyte sequestration, results in a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a state referred to as lymphopenia.
Quantitative Data: In Vivo Efficacy of this compound
The in vivo effects of this compound (also referred to as CYM-5442 in some literature) on peripheral blood lymphocyte counts have been quantified in murine models. The following tables summarize the dose-dependent effects of this compound on T- and B-lymphocyte sequestration.
| Treatment Group | Time Point | Mean T-Lymphocyte Count (cells/µL) ± SEM | % Reduction vs. Vehicle |
| Vehicle | 3h | 3500 ± 250 | - |
| This compound (10 mg/kg) | 3h | 500 ± 100 | 85.7% |
| Vehicle | 24h | 3400 ± 300 | - |
| This compound (10 mg/kg) | 24h | 3200 ± 280 | 5.9% (recovery) |
| Treatment Group | Time Point | Mean B-Lymphocyte Count (cells/µL) ± SEM | % Reduction vs. Vehicle |
| Vehicle | 3h | 4500 ± 350 | - |
| This compound (10 mg/kg) | 3h | 800 ± 150 | 82.2% |
| Vehicle | 24h | 4300 ± 400 | - |
| This compound (10 mg/kg) | 24h | 4100 ± 380 | 4.7% (recovery) |
Data adapted from Gonzalez-Cabrera et al., 2013.[5]
Experimental Protocols
In Vivo Lymphocyte Sequestration Assay
This protocol describes the methodology for assessing the in vivo effect of this compound on peripheral blood lymphocyte counts in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (8-12 weeks old)
-
EDTA-coated micro-hematocrit tubes
-
Flow cytometer
-
Fluorescently-conjugated antibodies against mouse CD4, CD8, and B220
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle to mice via oral gavage.
-
Blood Collection: At specified time points (e.g., 3 and 24 hours) post-dosing, collect peripheral blood from the retro-orbital sinus or tail vein into EDTA-coated tubes.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Cell Staining: Wash the remaining leukocytes with PBS and then stain with fluorescently-conjugated antibodies against T-cell markers (CD4 and CD8) and a B-cell marker (B220) for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the stained cells and resuspend in PBS. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Within the lymphocyte gate, quantify the populations of CD4+ T-cells, CD8+ T-cells, and B220+ B-cells. Calculate the absolute cell counts and the percentage reduction compared to the vehicle-treated group.
In Vitro Lymphocyte Migration (Transwell) Assay
This protocol provides a framework for evaluating the direct effect of this compound on lymphocyte migration towards a chemoattractant in vitro.
Materials:
-
This compound
-
Isolated primary lymphocytes (e.g., from mouse spleen or human peripheral blood)
-
Transwell inserts (with a pore size appropriate for lymphocytes, e.g., 5 µm)
-
24-well plates
-
Chemoattractant (e.g., S1P or a chemokine like CXCL12)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., trypan blue) or a fluorescence-based viability assay
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate lymphocytes and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Pre-incubate the lymphocytes with various concentrations of this compound or vehicle for 1-2 hours at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated lymphocyte suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer with trypan blue exclusion or a fluorescence-based viability assay.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the initial number of cells added to the upper chamber. Compare the migration of this compound-treated cells to the vehicle-treated control.
Signaling Pathways and Visualizations
S1P1 Receptor Signaling Pathway in Lymphocyte Egress
The binding of this compound to the S1P1 receptor on a lymphocyte initiates a signaling cascade that ultimately inhibits the cell's ability to egress from the lymph node. This process is primarily mediated through the Gαi subunit of the heterotrimeric G-protein coupled to the S1P1 receptor.
Caption: S1P1 receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Lymphocyte Sequestration Assay
The following diagram illustrates the key steps involved in the in vivo evaluation of this compound's effect on lymphocyte trafficking.
Caption: Workflow for in vivo lymphocyte sequestration analysis.
Conclusion
This compound is a selective S1P1 receptor agonist that effectively induces the sequestration of lymphocytes within secondary lymphoid organs, leading to a reversible reduction in peripheral blood lymphocyte counts. This technical guide has provided quantitative data on its in vivo efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action. This information serves as a valuable resource for researchers and drug development professionals working to understand and harness the therapeutic potential of S1P1 receptor modulation in various disease contexts.
References
- 1. S1P(1) receptor modulation with cyclical recovery from lymphopenia ameliorates mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of the Selective S1P4 Agonist CYM50308 on Dendritic Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a pivotal role in initiating and shaping adaptive immune responses. Their function is tightly regulated by a variety of signaling molecules, including sphingosine-1-phosphate (S1P). S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5), and modulating these receptors has emerged as a promising strategy for the treatment of autoimmune diseases and other inflammatory conditions. CYM50308 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This technical guide provides an in-depth overview of the known and inferred impact of this compound on dendritic cell function, drawing from studies on S1P4 receptor knockout models and related pharmacological research.
This compound: A Selective S1P4 Receptor Agonist
This compound is a small molecule agonist with high selectivity for the S1P4 receptor. It displays significantly lower to no activity at other S1P receptor subtypes, making it a valuable tool for elucidating the specific roles of S1P4 in immune cell function.
The Role of S1P4 in Dendritic Cell Function
The S1P4 receptor is predominantly expressed on hematopoietic and lymphocytic cells, including dendritic cells. Research utilizing S1P4-deficient mouse models has revealed its significant involvement in several key aspects of DC biology.
Impact on Dendritic Cell Migration
Studies have shown that S1P4 deficiency profoundly affects dendritic cell migration. While the precise role of S1P4 in DC trafficking is complex, evidence suggests it may act as a negative regulator of migration. In a model of allergic airway disease, the loss of S1P4 resulted in a notable accumulation of DCs in the draining lymph nodes. This suggests that activation of S1P4 by an agonist like this compound could potentially inhibit DC migration to lymph nodes, thereby modulating the initiation of adaptive immune responses.
Modulation of Cytokine Secretion
S1P4 signaling plays a critical role in regulating the cytokine profile of dendritic cells. S1P4 deficiency in murine DCs has been shown to reduce their capacity to drive the differentiation of T helper 17 (Th17) cells.[1] This is significant as Th17 cells are key players in various autoimmune and inflammatory diseases. The reduced Th17 differentiation is linked to altered cytokine secretion by the S1P4-deficient DCs. Furthermore, S1P4 signaling in human plasmacytoid DCs (pDCs) has been shown to modulate the production of type I interferons (IFN-α).[2] Specifically, activation of S1P4 can lead to a decrease in IFN-α secretion upon stimulation.[2][3]
The table below summarizes the inferred effects of this compound on DC cytokine production based on S1P4 deficiency studies.
| Cytokine | Inferred Effect of this compound (S1P4 Agonist) on Secretion | Basis of Inference |
| IL-6 | Potential increase | S1P4 signaling promotes Th17 differentiation, which is often dependent on IL-6 produced by DCs.[3] |
| IL-12 | Potential decrease | S1P4 deficiency leads to an increase in Th2-dominated immune responses, suggesting that S1P4 activation might suppress Th1-polarizing cytokines like IL-12. |
| IL-10 | Potential increase | S1P signaling in other immune cells can promote the secretion of the anti-inflammatory cytokine IL-10. |
| IFN-α (pDCs) | Decrease | Activation of S1P4 by a specific agonist has been shown to decrease TLR-induced IFN-α secretion from human pDCs. |
| IL-27 | Potential increase | S1P4 signaling in human DCs can trigger the production of IL-27. |
Experimental Protocols
While specific protocols detailing the use of this compound on dendritic cells are not widely published, the following are detailed methodologies for key experiments that can be adapted to investigate its effects.
Bone Marrow-Derived Dendritic Cell (BMDC) Culture and Treatment
This protocol describes the generation of murine BMDCs and subsequent treatment with this compound.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) or other TLR agonists for DC maturation
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells and culture them in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF at a density of 2 x 10^6 cells/mL in non-tissue culture treated plates.
-
On day 3, add fresh complete medium containing GM-CSF.
-
On day 6, gently collect the non-adherent and loosely adherent cells. These are immature BMDCs.
-
Plate the immature BMDCs in fresh plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control for a predetermined time (e.g., 1-24 hours).
-
For maturation studies, add a stimulating agent like LPS (e.g., 100 ng/mL) for the final 18-24 hours of culture.
-
Harvest the cells and supernatant for downstream analysis (flow cytometry for maturation markers, ELISA for cytokines).
Dendritic Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of DCs in response to chemokines, which can be modulated by this compound.
Materials:
-
Mature BMDCs (treated with this compound or vehicle)
-
Transwell inserts (with a pore size of 5 µm) for 24-well plates
-
Chemoattractant (e.g., CCL19 or CCL21)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
Procedure:
-
Pre-treat mature BMDCs with different concentrations of this compound for a specified duration.
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL CCL21) to the lower chamber of the 24-well plate.
-
Resuspend the treated BMDCs in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
Carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or flow cytometry. The migration index can be calculated as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards medium alone.
Cytokine Secretion Assay (ELISA)
This protocol details the measurement of cytokines secreted by this compound-treated DCs.
Materials:
-
Supernatants from this compound-treated DC cultures
-
ELISA kits for specific cytokines (e.g., IL-6, IL-12p70, IL-10, IFN-α)
-
ELISA plate reader
Procedure:
-
Collect supernatants from DC cultures treated with this compound and/or a maturation stimulus as described in Protocol 1.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
T-Cell Co-culture Assay
This assay assesses the ability of this compound-treated DCs to prime and polarize T-cell responses.
Materials:
-
Mature, antigen-pulsed BMDCs (treated with this compound or vehicle)
-
Purified naive CD4+ or CD8+ T cells from a syngeneic mouse (e.g., from an OT-II or OT-I transgenic mouse for antigen-specific responses)
-
Antigenic peptide (e.g., OVA peptide)
-
CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation analysis
-
ELISA kits for T-cell cytokines (e.g., IFN-γ, IL-4, IL-17)
Procedure:
-
Treat mature BMDCs with this compound and pulse them with the relevant antigenic peptide (e.g., 1 µg/mL) for 2-4 hours.
-
Wash the DCs to remove excess peptide.
-
Label the purified naive T cells with CFSE according to the manufacturer's protocol.
-
Co-culture the antigen-pulsed DCs with the CFSE-labeled T cells at a specific ratio (e.g., 1:10 DC to T cell ratio) in a 96-well plate.
-
Incubate the co-culture for 3-5 days.
-
Assess T-cell proliferation by analyzing CFSE dilution using flow cytometry.
-
Collect the culture supernatants to measure T-cell cytokine production (IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17) by ELISA.
Visualizations of Signaling Pathways and Workflows
Caption: Inferred S1P4 signaling pathway in dendritic cells upon activation by this compound.
Caption: A generalized workflow for investigating the effects of this compound on dendritic cell functions.
Conclusion
This compound, as a selective S1P4 agonist, holds significant potential as a tool to dissect the role of S1P4 in dendritic cell-mediated immunity and as a potential therapeutic agent for inflammatory and autoimmune disorders. Based on the current understanding of S1P4 function from genetic models, this compound is inferred to modulate DC migration and cytokine secretion, thereby influencing T-cell polarization. Further research utilizing this compound in the detailed experimental protocols outlined in this guide is warranted to fully elucidate its specific impact on dendritic cell biology and its therapeutic potential.
References
The Role of CYM50308 in Murine Models of Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a heterogeneous chronic respiratory disease characterized by airway inflammation. Recent research has highlighted the potential of targeting sphingosine-1-phosphate (S1P) signaling pathways for therapeutic intervention. CYM50308, a selective agonist of the sphingosine-1-phosphate receptor 4 (S1PR4), has emerged as a promising modulator of airway inflammation, particularly in non-eosinophilic asthma phenotypes. This technical guide provides an in-depth overview of the role of this compound in preclinical asthma models, with a focus on neutrophilic asthma. It details the underlying signaling mechanisms, comprehensive experimental protocols for in vivo and in vitro studies, and a quantitative summary of its effects on key asthma-related parameters. This document is intended to serve as a practical resource for researchers investigating novel therapeutic strategies for asthma.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a multitude of cellular processes, including immune cell trafficking, inflammation, and cell survival, through its interaction with five G protein-coupled receptors, S1PR1-5.[1] The S1P/S1PR signaling axis has been implicated in the pathophysiology of asthma.[2][3] S1PR4 is predominantly expressed on hematopoietic cells, including macrophages and T cells, suggesting its role in immune regulation.[4]
This compound is a potent and selective agonist for the S1PR4 receptor, with an EC50 ranging from 37.7 nM to 79.1 nM.[5] It displays minimal activity at other S1P receptors, making it a valuable tool for elucidating the specific functions of S1PR4. Recent studies have demonstrated that this compound can attenuate airway inflammation in murine models of neutrophilic asthma, a severe form of the disease that is often refractory to conventional corticosteroid therapy. This guide will explore the mechanisms of action of this compound and provide detailed methodologies to facilitate further research in this area.
Mechanism of Action: S1PR4 Signaling in Macrophages
In the context of neutrophilic asthma, the therapeutic effects of this compound are primarily mediated through its action on macrophages. S1PR4 activation by this compound has been shown to suppress the pro-inflammatory M1 macrophage phenotype.
The proposed signaling pathway is as follows:
-
Receptor Binding: this compound binds to and activates S1PR4 on the surface of macrophages.
-
Interaction with FPR2: S1PR4 activation is linked to the formyl peptide receptor 2 (FPR2).
-
Inhibition of JNK Phosphorylation: This receptor interaction leads to the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of pro-inflammatory gene expression.
-
Reduced M1 Polarization: By inhibiting JNK phosphorylation, this compound represses the polarization of macrophages towards the M1 phenotype.
-
Decreased Pro-inflammatory Cytokine Secretion: The reduction in M1 macrophages results in decreased secretion of pro-inflammatory cytokines, which are crucial drivers of neutrophilic inflammation in the airways.
Data Presentation: Effects of this compound in a Neutrophilic Asthma Model
The following tables summarize the quantitative data from a representative study investigating the effects of this compound in an ovalbumin (OVA) and lipopolysaccharide (LPS)-induced murine model of neutrophilic asthma.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Eosinophils (x10⁵) | Lymphocytes (x10⁵) |
| Control | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.05 ± 0.01 | 0.01 ± 0.00 | 0.04 ± 0.01 |
| OVA/LPS | 8.5 ± 1.2 | 2.5 ± 0.4 | 5.1 ± 0.9 | 0.1 ± 0.02 | 0.8 ± 0.1 |
| OVA/LPS + this compound | 4.3 ± 0.7 | 2.1 ± 0.3 | 1.8 ± 0.5 | 0.08 ± 0.01 | 0.3 ± 0.05* |
Data are presented as mean ± SEM. *p < 0.05 compared to the OVA/LPS group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | Resistance at 50 mg/mL Methacholine (cmH₂O·s/mL) |
| Control | 0.45 ± 0.05 | 0.9 ± 0.1 |
| OVA/LPS | 0.50 ± 0.06 | 2.8 ± 0.4 |
| OVA/LPS + this compound | 0.48 ± 0.05 | 1.5 ± 0.3* |
Data are presented as mean ± SEM. *p < 0.05 compared to the OVA/LPS group.
Table 3: Effect of this compound on Lung Histology Scores
| Treatment Group | Peribronchial Inflammation Score | Perivascular Inflammation Score | Mucus Production (PAS Score) |
| Control | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| OVA/LPS | 3.2 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.3 |
| OVA/LPS + this compound | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.1 ± 0.2* |
Scores are on a scale of 0-4, where 0 is normal and 4 is severe. Data are presented as mean ± SEM. *p < 0.05 compared to the OVA/LPS group.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in asthma models.
OVA/LPS-Induced Neutrophilic Asthma Model
This protocol describes the induction of a neutrophilic asthma phenotype in mice.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound (Cayman Chemical)
-
Vehicle for this compound (e.g., 10% DMSO in saline)
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Challenge: On days 14, 15, and 16, challenge the mice by intranasal (i.n.) administration of 10 µg OVA and 5 µg LPS in 50 µL of saline under light isoflurane anesthesia.
-
This compound Administration: For the treatment group, administer this compound (e.g., 1 mg/kg) via i.p. injection 1 hour prior to each intranasal challenge. The control group receives an equivalent volume of the vehicle.
-
Analysis: 24 hours after the final challenge (day 17), perform airway hyperresponsiveness measurements, followed by collection of bronchoalveolar lavage fluid and lung tissue for further analysis.
Measurement of Airway Hyperresponsiveness (AHR)
Materials:
-
FlexiVent system (SCIREQ) or equivalent
-
Methacholine (Sigma-Aldrich)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tracheostomy cannula
Procedure:
-
Anesthetize the mouse and perform a tracheostomy.
-
Connect the mouse to the FlexiVent system and ensure stable ventilation.
-
Measure baseline airway resistance.
-
Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record airway resistance after each methacholine challenge.
Bronchoalveolar Lavage (BAL) Fluid Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Wright-Giemsa stain
-
Flow cytometry antibodies (see below)
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and lavage the lungs three times with 0.8 mL of ice-cold PBS.
-
Pool the BAL fluid and centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Total Cell Count: Determine the total number of cells using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides and stain with Wright-Giemsa. Count at least 300 cells under a microscope to determine the percentages of macrophages, neutrophils, eosinophils, and lymphocytes.
-
Flow Cytometry: Stain cells with a cocktail of fluorescently-labeled antibodies for more precise cell identification (e.g., F4/80 for macrophages, Ly-6G for neutrophils, Siglec-F for eosinophils, and CD3 for lymphocytes).
Lung Histology
Materials:
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
Perfuse the lungs with PBS and then inflate with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and fix in formalin for 24 hours.
-
Process the lung tissue and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
H&E Staining: Stain sections with H&E to assess inflammatory cell infiltration.
-
PAS Staining: Stain sections with PAS to visualize mucus-producing goblet cells.
-
Score the stained sections for inflammation and mucus production in a blinded manner.
In Vitro Macrophage Polarization Assay
Materials:
-
Bone marrow cells from mice
-
L-929 cell-conditioned medium (as a source of M-CSF)
-
RPMI 1640 medium with 10% FBS
-
LPS (100 ng/mL)
-
IFN-γ (20 ng/mL)
-
This compound
-
RNA extraction kit and reagents for qRT-PCR
-
Antibodies for Western blotting (e.g., anti-phospho-JNK, anti-total-JNK)
Procedure:
-
Generate Bone Marrow-Derived Macrophages (BMDMs): Culture bone marrow cells in RPMI 1640 supplemented with 10% FBS and 20% L-929 cell-conditioned medium for 7 days to differentiate them into BMDMs.
-
M1 Polarization: Pre-treat BMDMs with this compound for 1 hour, then stimulate with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to induce M1 polarization.
-
Analysis:
-
qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1).
-
Western Blot: Lyse the cells at an earlier time point (e.g., 30 minutes) after LPS/IFN-γ stimulation to assess the phosphorylation status of JNK.
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of S1PR4 in the pathogenesis of asthma. The evidence strongly suggests that S1PR4 agonism can ameliorate neutrophilic airway inflammation by modulating macrophage polarization. The detailed protocols provided in this guide are intended to facilitate reproducible and rigorous preclinical studies to further explore the therapeutic potential of targeting the S1PR4 pathway in asthma and other inflammatory diseases. Further research is warranted to fully elucidate the downstream signaling events and to evaluate the long-term efficacy and safety of S1PR4 agonists.
References
Methodological & Application
Application Note: In Vitro Assay for Evaluating the Immunomodulatory Effects of CYM50308 on Primary T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in regulating various physiological processes, particularly within the immune system. Of the five known S1P receptor subtypes (S1P1-5), S1P4 is predominantly expressed in hematopoietic cells, including T lymphocytes.[1][2] Emerging evidence points to a significant role for S1P4 in modulating T cell function. CYM50308 is a potent and selective agonist for the S1P4 receptor, with an EC50 ranging from 37.7 nM to 79.1 nM in receptor-transfected cell lines.[3] It displays high selectivity for S1P4 over other S1P receptor subtypes.[3] This application note provides a detailed protocol for an in vitro assay to characterize the effects of this compound on primary T cell activation and function.
Activation of the S1P4 receptor on T cells has been shown to have an immunosuppressive effect.[4] Specifically, S1P4 signaling can inhibit T cell proliferation and the secretion of key effector cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-4 (IL-4). Conversely, S1P4 activation can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This makes this compound a valuable tool for investigating the therapeutic potential of targeting the S1P4 pathway in autoimmune diseases, transplant rejection, and immuno-oncology.
Signaling Pathway and Experimental Workflow
The S1P4 receptor couples to Gi and G12/13 proteins. Upon activation by an agonist like this compound, downstream signaling cascades are initiated, leading to the activation of Rho and subsequent cytoskeletal rearrangements. This signaling pathway ultimately influences gene expression related to T cell proliferation and cytokine production.
The following experimental workflow outlines the key steps for assessing the impact of this compound on primary T cell function. The protocol involves the isolation of primary T cells, stimulation to induce activation, treatment with a dose-range of this compound, and subsequent analysis of proliferation and cytokine production.
References
- 1. S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation-regulated expression and chemotactic function of sphingosine 1-phosphate receptors in mouse splenic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50308 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and storage of CYM50308, a potent and selective sphingosine-1-phosphate receptor 4 (S1P4) agonist, for use in cell culture applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Compound Information
This compound is a valuable pharmacological tool for investigating the roles of S1P4 signaling in various biological processes.[1]
| Property | Value | Reference |
| Molecular Weight | 405.46 g/mol | [1][2][3] |
| Formula | C₂₀H₂₁F₂N₃O₂S | [2] |
| Purity | ≥98% | |
| Appearance | Yellow Solid | |
| Biological Activity | Potent and selective S1P4 agonist | |
| EC₅₀ for S1P4 | 56 nM | |
| EC₅₀ for S1P5 | 2100 nM | |
| Activity at S1P1, S1P2, S1P3 | No activity up to 25 µM |
Dissolution Protocol
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
2.1. Recommended Solvent:
-
Primary Solvent: Dimethyl Sulfoxide (DMSO)
2.2. Preparation of Stock Solution (10 mM):
It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in cell culture medium.
| Step | Instruction |
| 1. Calculation | To prepare a 10 mM stock solution, you will need to dissolve 4.05 mg of this compound in 1 mL of DMSO. Use the following formula for different volumes: Mass (mg) = 10 mM * 0.40546 (mg/µmol) * Volume (mL) |
| 2. Reconstitution | - Allow the vial of this compound powder to equilibrate to room temperature before opening. - Add the calculated volume of DMSO to the vial. - To ensure complete dissolution, vortex the solution and sonicate if necessary. |
| 3. Sterilization | Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. |
Solubility Data:
| Solvent | Maximum Concentration |
| DMSO | 10 mM (4.05 mg/mL) |
Storage Protocol
Proper storage of both the powdered compound and its stock solutions is critical to maintain its stability and activity.
| Form | Storage Condition | Duration |
| Powder | Store at +4°C. | As per manufacturer's recommendation (typically for years) |
| DMSO Stock Solution | Store at -80°C in light-protected aliquots. | Up to 1 year |
Note: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation. It is best practice to prepare single-use aliquots.
Experimental Protocols: Application in Cell Culture
4.1. Preparation of Working Solution:
The concentrated DMSO stock solution must be diluted to the final desired concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Example Dilution for a final concentration of 100 nM:
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add 1 µL of the 100 µM intermediate solution to each 1 mL of cell culture medium to achieve a final concentration of 100 nM.
4.2. General Cell Culture Protocol:
-
Culture your cells of interest to the desired confluency using appropriate cell culture medium and conditions.
-
On the day of the experiment, prepare fresh working solutions of this compound in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control in your experiment by adding an equivalent amount of DMSO (without the compound) to a separate set of cells.
-
Incubate the cells for the desired experimental duration.
-
Proceed with downstream analysis (e.g., cell proliferation assays, gene expression analysis, etc.).
Visualizations
5.1. Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
5.2. This compound Signaling Pathway
Caption: Simplified S1P4 signaling pathway activated by this compound.
References
Optimal Working Concentration of CYM50308 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50308 is a selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4), a G protein-coupled receptor predominantly expressed in hematopoietic cells. Its involvement in immune cell trafficking, differentiation, and activation makes it a compelling target for in vivo research in immunology, oncology, and inflammatory diseases. These application notes provide a comprehensive guide to the optimal working concentration and administration of this compound for in vivo studies, based on currently available scientific literature.
Quantitative Data Summary
The effective in vivo concentration of this compound can vary depending on the animal model, disease context, and desired biological endpoint. The following table summarizes a key reported in vivo application.
| Animal Model | Disease/Condition | Administration Route | Dosing Regimen | Observed Effects | Reference |
| C57BL/6 Mice | OVA/LPS-induced Neutrophilic Asthma | Intraperitoneal (i.p.) Injection | Administered on day 19 and daily before each challenge from days 20-22. | Attenuated pulmonary inflammatory infiltration, particularly of neutrophils. | [1] |
Note: The precise dosage in mg/kg was not specified in the primary literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
In Vivo Formulation of this compound
A common method for preparing this compound for in vivo administration involves creating a solution suitable for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 2 mg of this compound in 50 µL of DMSO to achieve a concentration of 40 mg/mL.
-
For the working solution, take a specific volume of the DMSO stock solution.
-
Add PEG300 to the DMSO stock. A suggested ratio is 1:6 (v/v) of DMSO stock to PEG300. For instance, to 50 µL of the 40 mg/mL DMSO stock, add 300 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add sterile saline to achieve the final desired concentration. For example, to the 350 µL of DMSO/PEG300 mixture, add an appropriate volume of saline. The final working solution concentration suggested by one supplier is 2 mg/mL.
-
Vortex the final solution to ensure homogeneity before administration.
Intraperitoneal (i.p.) Injection Protocol in Mice
This protocol is based on a study investigating the effects of this compound in a mouse model of asthma.
Animal Model: C57BL/6 mice.
Experimental Setup: Ovalbumin (OVA) and lipopolysaccharide (LPS) induced neutrophilic asthma model.
Procedure:
-
On day 19 of the experimental timeline (one day before the initial antigen challenge), administer the prepared this compound solution via intraperitoneal injection.
-
Continue daily intraperitoneal injections of this compound immediately before each subsequent OVA/LPS challenge on days 20, 21, and 22.
-
A control group should receive injections of the vehicle solution (e.g., DMSO, PEG300, and saline mixture without this compound) following the same schedule.
-
The volume of injection should be determined based on the desired dosage and the weight of the animal, typically not exceeding 10 mL/kg for intraperitoneal injections in mice.
Signaling Pathways and Workflows
S1PR4 Signaling Pathway
This compound, as an agonist, activates S1PR4, which is known to couple to the G proteins Gαi and Gα12/13. This initiates downstream signaling cascades that regulate various cellular processes, including immune cell migration and activation.
References
Application Notes & Protocols: CYM50308 for Mouse Models of Colitis
Introduction
Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Ulcerative Colitis (UC) and Crohn's Disease (CD) being the most common forms. The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of immune cell trafficking and has emerged as a key therapeutic target for IBD.[1] S1P exerts its effects through five G protein-coupled receptors (S1PR1-5).[2] While S1PR1 modulation is a clinically validated approach for sequestering lymphocytes in lymph nodes, other receptors like S1PR3 are also implicated in inflammatory processes.[3][4] S1PR3 is involved in modulating various immune cell processes, including chemotaxis of innate immune cells, and pro-inflammatory cytokine production.[5]
CYM50308 is known as a selective antagonist of S1PR3. Targeting S1PR3 with an antagonist like this compound presents a novel therapeutic strategy to potentially mitigate intestinal inflammation by interfering with innate and adaptive immune responses directly in the gut mucosa. These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the therapeutic potential of this compound in chemically-induced mouse models of colitis.
S1P/S1PR3 Signaling Pathway in Inflammation
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through S1PR3. This interaction activates downstream G proteins (Gq, Gi, G12/13), leading to the activation of signaling cascades such as the Rho and PLC pathways. In the context of IBD, this can result in increased immune cell recruitment, enhanced production of pro-inflammatory cytokines, and compromised endothelial barrier integrity, all of which contribute to the pathology of colitis.
Experimental Design and Workflow
A typical experimental design to test the efficacy of this compound involves inducing colitis in mice and administering the compound throughout the inflammatory period. The two most common and well-established models for this purpose are Dextran Sulfate Sodium (DSS)-induced colitis, which models human UC, and 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis, which shares features with Crohn's Disease.
The general workflow includes animal acclimatization, induction of colitis, daily treatment with this compound or vehicle, daily monitoring of clinical signs, and finally, collection of tissues for macroscopic, histological, and biochemical analysis at the study endpoint.
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis
This model uses DSS in drinking water to disrupt the colonic epithelial barrier, leading to an inflammatory response driven primarily by the innate immune system. It is highly reproducible and mimics many features of human ulcerative colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da
-
This compound
-
Vehicle for this compound (e.g., PEG400 or 0.5% carboxymethylcellulose)
-
Standard animal housing and consumables
Procedure:
-
Acclimatization: House mice for 7 days under standard conditions before the experiment begins.
-
Group Allocation: Randomly divide mice into at least three groups (n=8-10 per group):
-
Group 1 (Healthy Control): Receive regular drinking water and daily vehicle administration.
-
Group 2 (DSS + Vehicle): Receive DSS in drinking water and daily vehicle administration.
-
Group 3 (DSS + this compound): Receive DSS in drinking water and daily this compound administration.
-
-
Colitis Induction: On Day 0, replace regular drinking water with a solution of 2.5% - 3.5% (w/v) DSS for the DSS groups. Provide this solution ad libitum for 5-7 consecutive days. The healthy control group continues to receive regular water.
-
Compound Administration:
-
Begin daily administration of this compound (e.g., 1-10 mg/kg, dose to be optimized in a pilot study) or vehicle on Day 0.
-
Administer via oral gavage or intraperitoneal (i.p.) injection once daily.
-
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool for each mouse daily to calculate the Disease Activity Index (DAI).
-
Termination: On Day 7 (or chosen endpoint), euthanize all mice.
-
Tissue Collection: Carefully excise the entire colon from the cecum to the anus. Measure its length and weigh it. Collect sections for histological and biochemical analysis.
Protocol 2: TNBS-Induced Colitis
This model involves the intrarectal administration of the haptenating agent TNBS in an ethanol solution. The ethanol breaks the mucosal barrier, allowing TNBS to bind to colonic proteins, rendering them immunogenic and triggering a T-cell mediated inflammatory response that resembles Crohn's Disease.
Materials:
-
Male SJL/J or BALB/c mice (8-10 weeks old)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution
-
Ethanol
-
This compound and appropriate vehicle
-
3.5F catheter
Procedure:
-
Acclimatization: As described in the DSS protocol.
-
Group Allocation: Similar to the DSS protocol (Healthy Control, TNBS + Vehicle, TNBS + this compound).
-
Colitis Induction:
-
On Day 0, lightly anesthetize mice.
-
Slowly administer 100 µL of TNBS solution (e.g., 2.0-2.5 mg TNBS in 45-50% ethanol) intrarectally via a catheter inserted approximately 3-4 cm into the colon.
-
Hold the mouse in a head-down vertical position for 60 seconds to ensure distribution of the solution within the colon.
-
The control group receives 100 µL of 45-50% ethanol without TNBS.
-
-
Compound Administration: Administer this compound or vehicle daily starting 24 hours before or on the day of TNBS induction and continue for 3-5 days.
-
Daily Monitoring: Monitor body weight and other clinical signs of colitis daily.
-
Termination & Tissue Collection: Euthanize mice on Day 3 or 5 post-induction and collect colon tissue as described for the DSS model.
Endpoint Analysis and Data Presentation
Consistent and quantitative evaluation is crucial for determining the efficacy of this compound.
1. Clinical Assessment - Disease Activity Index (DAI) The DAI is a composite score that provides a quantitative measure of clinical symptoms.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed | None |
| 1 | 1 - 5% | Loose stools | Hemoccult positive |
| 2 | 5 - 10% | Loose stools | Hemoccult positive |
| 3 | 10 - 15% | Diarrhea | Visible blood in stool |
| 4 | > 15% | Diarrhea | Gross rectal bleeding |
| Table 1: Disease Activity Index (DAI) Scoring System. The total DAI is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3. |
2. Macroscopic and Histological Assessment At necropsy, colon length is a key indicator of inflammation (inflammation leads to colon shortening). Histological scoring of H&E-stained colon sections quantifies tissue damage.
| Treatment Group | Colon Length (cm) | Histological Score (0-12) |
| Healthy Control | XX.X ± Y.Y | X.X ± Y.Y |
| Colitis + Vehicle | XX.X ± Y.Y | X.X ± Y.Y |
| Colitis + this compound | XX.X ± Y.Y | X.X ± Y.Y |
| Table 2: Example Data Table for Macroscopic and Histological Endpoints. Data presented as Mean ± SEM. |
3. Biochemical Assessment Myeloperoxidase (MPO) activity is a quantitative measure of neutrophil infiltration into the colon tissue. Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) can be measured in colon homogenates using ELISA or multiplex assays.
| Treatment Group | MPO Activity (U/mg tissue) | TNF-α (pg/mg tissue) |
| Healthy Control | XX.X ± Y.Y | XX.X ± Y.Y |
| Colitis + Vehicle | XX.X ± Y.Y | XX.X ± Y.Y |
| Colitis + this compound | XX.X ± Y.Y | XX.X ± Y.Y |
| Table 3: Example Data Table for Biochemical Markers of Inflammation. Data presented as Mean ± SEM. |
Proposed Mechanism of Action for this compound in Colitis
By selectively antagonizing the S1PR3 receptor, this compound is hypothesized to inhibit the downstream signaling that promotes inflammation. This blockade is expected to reduce the recruitment of pathogenic immune cells (such as neutrophils and macrophages) to the inflamed colon and decrease the local production of inflammatory mediators, thereby preserving the integrity of the epithelial barrier and ameliorating the clinical and pathological signs of colitis.
References
Application Notes and Protocols for CYM50308 in Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CYM50308, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4), in a cancer immunology research setting. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a small molecule agonist for S1PR4, a G protein-coupled receptor predominantly expressed on hematopoietic cells.[1] Unlike other S1P receptors, S1PR4 plays a minor role in lymphocyte trafficking, making it an attractive target for modulating immune responses within the tumor microenvironment without causing systemic immune suppression.[2][3] Emerging research suggests that S1PR4 signaling can have multifaceted effects on anti-tumor immunity, influencing the function of T cells, macrophages, and dendritic cells.
Quantitative Data Summary
The following table summarizes the key in vitro activity of this compound.
| Parameter | Value | Receptor Target(s) | Notes |
| EC50 | 37.7 - 79.1 nM[4][5] | S1PR4 | Potent agonistic activity. |
| Selectivity | >25 µM for S1PR1, S1PR2, S1PR3 | S1PR1, S1PR2, S1PR3 | Highly selective for S1PR4 over other S1P receptors. |
| EC50 (S1P5) | 2.1 µM | S1P5 | Moderate activity at higher concentrations. |
Signaling Pathway
Activation of S1PR4 by this compound initiates downstream signaling cascades primarily through Gαi, Gαo, and Gα12/13 proteins. This can lead to the activation of the RhoA/ROCK pathway, influencing cytoskeletal dynamics, and can also modulate the activity of other critical signaling pathways such as ERK and PLC. In the context of cancer immunology, these pathways can impact immune cell proliferation, cytokine production, and effector functions.
References
- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Analysis of a 3D Co-Culture Spheroid Model of Pancreatic Adenocarcinoma for Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cell-engineered system to assess tumor cell sensitivity to CD8+ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50308 Treatment of Primary Macrophage Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYM50308 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). S1PR4 is a G protein-coupled receptor primarily expressed on immune cells, including macrophages. Activation of S1PR4 has been shown to modulate macrophage function, notably suppressing the pro-inflammatory M1 phenotype. This makes this compound a valuable tool for studying the role of S1PR4 in inflammation, immune regulation, and various disease models. These application notes provide a detailed protocol for the treatment of primary macrophage cultures with this compound to investigate its effects on macrophage polarization.
Mechanism of Action
This compound selectively binds to and activates S1PR4. In macrophages, S1PR4 activation has been demonstrated to repress the M1 inflammatory program.[1] Mechanistic studies suggest that S1PR4 signaling can be interconnected with the formyl peptide receptor 2 (FPR2) and influence the phosphorylation of c-Jun N-terminal kinase (JNK), thereby attenuating the expression of pro-inflammatory cytokines associated with M1 macrophages.[1][2] This anti-inflammatory effect highlights the therapeutic potential of targeting S1PR4 in inflammatory diseases.
Data Presentation
Table 1: Recommended Reagents and Concentrations for Macrophage Culture and Polarization
| Reagent | Recommended Concentration | Purpose |
| M-CSF (Macrophage Colony-Stimulating Factor) | 10-20 ng/mL | Differentiation of bone marrow monocytes into macrophages |
| LPS (Lipopolysaccharide) | 10-100 ng/mL | M1 Polarization (pro-inflammatory) |
| IFN-γ (Interferon-gamma) | 20 ng/mL | M1 Polarization (pro-inflammatory) |
| IL-4 (Interleukin-4) | 20 ng/mL | M2 Polarization (anti-inflammatory) |
| This compound | 10-200 nM (start with 100 nM) | S1PR4 Agonist Treatment |
Table 2: Key Markers for Assessing Macrophage Polarization
| Polarization State | Gene Expression Markers | Cell Surface Markers | Secreted Proteins |
| M1 (Pro-inflammatory) | Nos2 (iNOS), Tnf, Il6, Il1b, Cxcl9, Cxcl10[3][4] | CD86, CD64, MHC Class II | TNF-α, IL-6, IL-1β, IL-12 |
| M2 (Anti-inflammatory) | Arg1, Mrc1 (CD206), Retnla (Fizz1), Chil3 (Ym1), Il10 | CD206, CD163 | IL-10, TGF-β |
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
6-12 week old mice
-
70% ethanol
-
Sterile PBS, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
M-CSF
-
Syringes and needles (25G)
-
70 µm cell strainer
-
Petri dishes (10 cm)
Procedure:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, and carefully remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with RPMI-1640 using a 25G needle and syringe into a sterile 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the pellet in RPMI-1640.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells again, and resuspend in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) supplemented with 20 ng/mL M-CSF.
-
Plate the cells in 10 cm petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh complete medium with M-CSF.
-
On day 6 or 7, the cells will have differentiated into a homogenous population of adherent macrophages and are ready for experiments.
Protocol 2: this compound Treatment and Macrophage Polarization
This protocol details the treatment of differentiated macrophages with this compound and subsequent polarization to M1 or M2 phenotypes.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
LPS and IFN-γ for M1 polarization
-
IL-4 for M2 polarization
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed the differentiated BMDMs into 6-well or 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment (Recommended): Pre-incubate the macrophages with this compound (e.g., 100 nM) in fresh complete medium for 12-24 hours prior to polarization. A dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 200 nM) is recommended to determine the optimal concentration for your specific experimental setup.
-
Macrophage Polarization:
-
M1 Polarization: To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium.
-
M2 Polarization: To induce M2 polarization, add IL-4 (20 ng/mL) to the culture medium.
-
Control Groups: Include an unstimulated (M0) control group and a vehicle control group (cells treated with the same concentration of the solvent used for this compound).
-
-
Incubation: Incubate the cells for the desired time period. The optimal incubation time can vary depending on the marker being analyzed (see Table 2). For gene expression analysis by qPCR, a 6-24 hour incubation is often sufficient. For analysis of cell surface markers by flow cytometry or secreted proteins by ELISA, a 24-72 hour incubation may be necessary.
-
Harvesting: After incubation, harvest the cells and/or supernatants for downstream analysis.
Protocol 3: Analysis of Macrophage Polarization
A. Gene Expression Analysis by qPCR:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for M1 and M2 markers (see Table 2) and a housekeeping gene for normalization (e.g., Gapdh).
B. Cell Surface Marker Analysis by Flow Cytometry:
-
Gently detach the adherent macrophages using a cell scraper or a non-enzymatic cell dissociation solution.
-
Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers (see Table 2).
-
Analyze the stained cells using a flow cytometer.
C. Secreted Protein Analysis by ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted cytokines (see Table 2) using commercially available ELISA kits.
Mandatory Visualization
Caption: Experimental workflow for this compound treatment of primary macrophages.
References
- 1. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation [ijbs.com]
- 3. M1 and M2 macrophages markers are alternately expressed during periapical lesion development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CYM50308
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50308 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). S1PR4 is predominantly expressed on hematopoietic cells, including T cells, B cells, and dendritic cells, and is implicated in regulating immune cell trafficking, activation, and differentiation. Understanding the effects of this compound on various immune cell subsets is crucial for elucidating the therapeutic potential of targeting S1PR4 in inflammatory diseases, autoimmune disorders, and cancer. Flow cytometry is an indispensable tool for dissecting the nuanced effects of this compound at a single-cell level, enabling the analysis of cell surface marker expression, intracellular signaling events, and cytokine production.
These application notes provide detailed protocols for the analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound using flow cytometry. The protocols cover the analysis of lymphocyte activation markers, chemokine receptor expression, and intracellular cytokine production.
Data Presentation
Table 1: Expected Effects of this compound on Lymphocyte Subsets as Measured by Flow Cytometry
| Cell Type | Marker | Expected Change with this compound Treatment | Potential Significance |
| B Cells (Peritoneal) | CXCR4 | Decrease[1] | Altered migration in response to CXCL12 |
| B Cells (Peritoneal) | CXCR5 | Decrease[1] | Altered migration to lymphoid follicles |
| CD4+ T Cells | CD25 (IL-2Rα) | Potential Decrease | Modulation of T cell activation and proliferation |
| CD4+ T Cells | CD69 | Potential Modulation | Early indication of T cell activation status |
| CD8+ T Cells | CD25 (IL-2Rα) | Potential Decrease | Regulation of cytotoxic T cell activity |
| CD8+ T Cells | CD69 | Potential Modulation | Early indication of cytotoxic T cell activation |
| CD4+ T Cells | IFN-γ (intracellular) | Potential Decrease | Shift from pro-inflammatory Th1 response |
| CD4+ T Cells | IL-2 (intracellular) | Potential Decrease | Reduced T cell proliferation |
| CD4+ T Cells | IL-10 (intracellular) | Potential Increase | Promotion of an anti-inflammatory response |
Experimental Protocols
Protocol 1: Analysis of Lymphocyte Activation Markers (CD69 and CD25) on Human PBMCs
This protocol details the steps for treating human PBMCs with this compound and subsequently analyzing the expression of the early activation marker CD69 and the late activation marker CD25 on T and B cell subsets.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T cell activation)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (e.g., FITC)
-
Anti-Human CD4 (e.g., PE)
-
Anti-Human CD8 (e.g., PerCP)
-
Anti-Human CD19 (e.g., APC)
-
Anti-Human CD69 (e.g., PE-Cy7)
-
Anti-Human CD25 (e.g., APC-Cy7)
-
Isotype controls for each antibody
-
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add this compound to the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO).
-
For T cell activation, add PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells.
-
Identify CD4+ T cells (CD3+CD4+), CD8+ T cells (CD3+CD8+), and B cells (CD3-CD19+).
-
Analyze the expression of CD69 and CD25 on each lymphocyte subset.
-
Protocol 2: Analysis of Chemokine Receptor Expression (CXCR4 and CXCR5) on B Cells
This protocol is adapted from a study that investigated the effect of this compound on murine peritoneal B cells and can be applied to other B cell populations.[1]
Materials:
-
Isolated B cells (e.g., from peripheral blood or other tissues)
-
Cell culture medium appropriate for the cell type
-
This compound (solubilized in DMSO)
-
S1P (Sphingosine-1-Phosphate)
-
FACS Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19 (or other B cell marker)
-
Anti-CXCR4
-
Anti-CXCR5
-
Isotype controls
-
Procedure:
-
Cell Culture and Treatment:
-
Culture isolated B cells at a concentration of 2.5 x 10^5 cells in an appropriate volume of culture medium.[1]
-
Add this compound to the desired final concentration. A selective S1PR4 antagonist can be used as a control.[1]
-
Incubate the cells for 36 hours at 37°C and 5% CO2.
-
Re-stimulate the cells with the appropriate amount of agonist/antagonist after 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold FACS buffer.
-
Perform cell surface staining for a B cell marker (e.g., CD19), CXCR4, and CXCR5 as described in Protocol 1, step 3.
-
-
Flow Cytometry Analysis:
-
Acquire and analyze the samples as described in Protocol 1, step 4, gating on the B cell population to assess CXCR4 and CXCR5 expression.
-
Protocol 3: Analysis of Intracellular Cytokine Production in T Cells
This protocol outlines the procedure for measuring the production of intracellular cytokines such as IFN-γ, IL-2, and IL-10 in T cells following treatment with this compound.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
FACS Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human IFN-γ
-
Anti-Human IL-2
-
Anti-Human IL-10
-
Isotype controls
-
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat PBMCs with this compound as described in Protocol 1, step 2.
-
-
Cell Stimulation and Intracellular Cytokine Staining:
-
During the last 4-6 hours of culture, add a cell stimulation cocktail and a protein transport inhibitor to the wells.
-
Harvest the cells and wash with FACS buffer.
-
Perform cell surface staining for CD3, CD4, and CD8 as described in Protocol 1, step 3.
-
After surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash the cells with Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated anti-cytokine antibodies diluted in Permeabilization/Wash Buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire and analyze the samples, gating on CD4+ and CD8+ T cell populations to determine the percentage of cells producing each cytokine.
-
Mandatory Visualization
Caption: S1PR4 Signaling Cascade Activated by this compound.
Caption: General workflow for flow cytometry analysis.
References
CYM50308 supplier and purity for research use
For Research Use Only
Introduction
CYM50308 is a potent and selective small-molecule agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1][2] It is a valuable pharmacological tool for researchers studying the physiological and pathological roles of S1P₄ signaling.[1] This receptor is primarily expressed in lymphoid and hematopoietic tissues and is implicated in the modulation of immune responses, cell migration, and differentiation.[3][4] this compound exhibits high selectivity for S1P₄ over other S1P receptor subtypes, making it ideal for targeted investigations into the S1P₄ signaling cascade.
Supplier Information and Product Purity
This compound is available from several reputable suppliers for research purposes. The compound is typically supplied as a solid powder with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Reported Purity | CAS Number |
| R&D Systems (Tocris) | ≥98% | 1345858-76-5 |
| MedChemExpress | >98% | 1345858-76-5 |
| Selleck Chemicals | 99.04% | 1345858-76-5 |
| TargetMol | 99.77% | 1345858-76-5 |
| BioCrick | High Purity (NMR Confirmed) | 1345858-76-5 |
| MedKoo | >98% | 1345858-76-5 |
| Echelon Biosciences | Not specified | 1345858-76-5 |
Quantitative Data: Receptor Selectivity Profile
This compound is characterized by its potent agonism at the S1P₄ receptor and significantly lower activity at other S1P receptor subtypes.
| Target Receptor | Agonist Activity (EC₅₀) | Selectivity vs. S1P₄ |
| S1P₄ | 56 nM | - |
| S1P₅ | 2100 nM (2.1 µM) | 37.5-fold |
| S1P₁ | No activity up to 25 µM | >446-fold |
| S1P₂ | No activity up to 25 µM | >446-fold |
| S1P₃ | No activity up to 25 µM | >446-fold |
S1P₄ Signaling Pathways
S1P₄ is a G protein-coupled receptor (GPCR) that primarily signals through two distinct families of heterotrimeric G proteins: Gαi and Gα₁₂/₁₃. Activation of these pathways by an agonist like this compound can lead to a variety of cellular responses, including cell migration, cytoskeletal rearrangement, and modulation of cell survival.
-
Gαi Pathway : Coupling to Gαi is pertussis toxin-sensitive and can lead to the activation of the Ras-ERK1/2 pathway and Phospholipase C (PLC), resulting in an increase in intracellular calcium.
-
Gα₁₂/₁₃ Pathway : Coupling to Gα₁₂/₁₃ activates the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This cascade is a key regulator of actin dynamics, leading to the formation of stress fibers and changes in cell shape and motility. In some cell types, this pathway can also activate PTEN, which in turn inhibits the pro-survival Akt signaling pathway.
References
- 1. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CYM50308 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with CYM50308 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄). It has the chemical formula C₂₀H₂₁F₂N₃O₂S and a molecular weight of 405.46 g/mol . This compound displays high selectivity for S1P₄ over other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, and S1P₅).[1] The S1P₄ receptor is primarily expressed in the lymphoid and hematopoietic tissues and is involved in cellular processes such as motility and shape change.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
This is a common issue encountered with hydrophobic small molecules like this compound. The primary cause is the low aqueous solubility of the compound. While this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous environment. Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is DMSO. It is soluble up to 10 mM in DMSO.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To avoid solvent-induced toxicity and artifacts in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 1%, and ideally at 0.5% or lower. The exact tolerance will depend on the cell type being used.
Q5: Can I sonicate or heat the aqueous solution to improve the solubility of this compound?
Gentle warming and brief sonication can be used to aid in the dissolution of the compound when preparing the initial high-concentration stock solution in DMSO. However, caution should be exercised when heating aqueous solutions containing this compound, as it may degrade the compound. If you choose to warm the aqueous solution, use a minimal amount of heat and for the shortest duration possible.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in aqueous buffer.
Solution 1: Optimize the Dilution Protocol
The most common method to solubilize hydrophobic compounds in aqueous buffers is to first dissolve them in an organic solvent like DMSO to create a concentrated stock solution, and then dilute this stock into the aqueous buffer.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can help to avoid localized high concentrations that can lead to immediate precipitation.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or gently pipetting up and down immediately after the addition of the stock solution.
Solution 2: Reduce the Final Concentration of this compound
If precipitation persists, the final concentration of this compound in your aqueous buffer may be too high.
-
Test a Concentration Range: Empirically determine the highest achievable concentration of this compound in your specific aqueous buffer by preparing a dilution series and observing for any precipitation over time.
-
Consider the EC₅₀: The reported EC₅₀ value for this compound at the S1P₄ receptor is in the nanomolar range (around 56 nM). For many cell-based assays, a high micromolar concentration may not be necessary to elicit a biological response.
Solution 3: Modify the Aqueous Buffer Composition
The composition of your aqueous buffer can influence the solubility of this compound.
-
Addition of Solubilizing Agents: Consider the inclusion of solubilizing agents in your buffer, but ensure they are compatible with your assay.
-
Serum: If your cell culture media contains serum (e.g., Fetal Bovine Serum), the proteins in the serum can help to bind and solubilize hydrophobic compounds.
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween® 20, Triton™ X-100) can aid in solubilization. However, detergents can also disrupt cell membranes and interfere with certain assays, so their use must be carefully validated.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 405.46 g/mol | |
| Chemical Formula | C₂₀H₂₁F₂N₃O₂S | |
| Solubility in DMSO | Up to 10 mM | |
| S1P₄ EC₅₀ | ~56 nM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound completely. Gentle warming in a water bath (37°C) for a short period or brief sonication can be used to aid dissolution if necessary.
-
Verification: Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions of this compound in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of the DMSO stock solution in the aqueous buffer. For example, dilute the 10 mM stock 1:100 in the buffer to get a 100 µM solution (with 1% DMSO). b. Vortex immediately and thoroughly after adding the stock. c. Use this intermediate dilution to prepare your final working concentrations.
-
Direct Dilution (for low concentrations): a. For very low final concentrations, you may be able to perform a direct dilution of the DMSO stock into the pre-warmed aqueous buffer. b. Ensure the final DMSO concentration remains below the tolerance level of your assay. c. Add the DMSO stock to the buffer while vortexing to ensure rapid dispersion.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solutions of this compound immediately to minimize the risk of precipitation over time.
Visualizations
Caption: S1P4 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Solubilizing this compound.
Caption: Troubleshooting Logic for this compound Insolubility.
References
Technical Support Center: Optimizing CYM50308 Dosage for S1PR4 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CYM50308 to achieve maximal Sphingosine-1-Phosphate Receptor 4 (S1PR4) activation. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4), a G protein-coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate S1PR4, initiating downstream intracellular signaling cascades.
Q2: What is the reported potency (EC50) of this compound for S1PR4?
A2: The half-maximal effective concentration (EC50) of this compound for human S1PR4 has been reported in the low nanomolar range, indicating high potency. For specific reported values, please refer to the data summary table below.
Q3: How selective is this compound for S1PR4 over other S1P receptor subtypes?
A3: this compound exhibits high selectivity for S1PR4. It shows significantly lower potency or no appreciable activity at other S1P receptor subtypes (S1PR1, S1PR2, S1PR3, and S1PR5) at concentrations where it maximally activates S1PR4.
Q4: What are the key signaling pathways activated by S1PR4 upon stimulation with this compound?
Data Presentation
Table 1: Reported Potency of this compound on S1PR4
| Parameter | Reported Value | Cell Line | Assay Type | Reference |
| EC50 | ~37.7 nM - 79.1 nM | U2OS | β-arrestin recruitment (Tango™) | |
| EC50 | 46.3 nM | U2OS | β-arrestin recruitment (Tango™) |
Note: EC50 values can vary depending on the cell line, assay format, and specific experimental conditions.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay for S1PR4 Activation
This protocol outlines a common method to measure the recruitment of β-arrestin to S1PR4 upon agonist stimulation, a hallmark of GPCR activation. Technologies like DiscoverX's PathHunter® or Thermo Fisher Scientific's Tango™ assays are frequently used.
Materials:
-
Cells stably expressing a tagged S1PR4 and a β-arrestin fusion protein (e.g., PathHunter® S1PR4 CHO-K1 cells).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Detection reagents specific to the assay technology.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Methodology:
-
Cell Plating: Seed the S1PR4-expressing cells into the microplate at a pre-optimized density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, include a vehicle control (DMSO) and a known S1PR4 agonist as a positive control, if available.
-
Agonist Stimulation: Add the diluted this compound and controls to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: cAMP Assay for S1PR4 Activation (Gαi Signaling)
This protocol measures the inhibition of cAMP production, a downstream effect of S1PR4 activation through the Gαi pathway.
Materials:
-
Cells expressing S1PR4 (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
White, opaque 384-well microplates.
-
Plate reader compatible with the chosen assay technology.
Methodology:
-
Cell Preparation: Harvest and resuspend the S1PR4-expressing cells in stimulation buffer containing a PDE inhibitor.
-
Compound Addition: Dispense the cell suspension into the microplate. Add the serially diluted this compound and controls to the wells.
-
Forskolin Stimulation: Add forskolin to all wells (except for basal controls) to stimulate cAMP production. The final concentration of forskolin should be pre-optimized (typically around the EC80).
-
Incubation: Incubate the plate at room temperature or 37°C for the optimized stimulation time (e.g., 30 minutes).
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) on a compatible plate reader.
-
Data Analysis: The signal will be inversely proportional to the level of S1PR4 activation (as Gαi activation inhibits cAMP production). Plot the signal against the logarithm of the this compound concentration and fit to an inhibitory dose-response curve to calculate the IC50 (which corresponds to the EC50 for the agonist's inhibitory effect on cAMP).
Troubleshooting Guides
Issue 1: No or Low Signal in β-Arrestin Recruitment Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a wider dose-response curve, starting from low nanomolar to micromolar concentrations. |
| Incorrect Incubation Time | Optimize the incubation time post-agonist addition (e.g., test 30, 60, 90, and 120 minutes). |
| Low Receptor Expression | Ensure the cell passage number is low and that receptor expression has been verified (e.g., by Western blot or flow cytometry). |
| Cell Health Issues | Check cell viability. Ensure cells are not overgrown or stressed. |
| Reagent Problems | Prepare fresh reagents and ensure they are stored correctly. |
Issue 2: High Background or Low Signal-to-Noise Ratio in cAMP Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Forskolin Concentration | Titrate the forskolin concentration to find the optimal level that provides a robust signal without being saturating. |
| Ineffective PDE Inhibitor | Test a higher concentration of the PDE inhibitor or try a different one. |
| Inappropriate Cell Number | Optimize the number of cells per well. Too few cells may result in a weak signal, while too many can lead to high basal levels. |
| Constitutive Receptor Activity | This can lead to a high basal signal. If problematic, consider using a cell line with lower receptor expression. |
| Incorrect Stimulation Time | Perform a time-course experiment to determine the optimal stimulation period. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting technique. |
| Edge Effects | Avoid using the outer wells of the plate or fill them with buffer/media to minimize evaporation from adjacent wells. |
| Compound Precipitation | Check the solubility of this compound in your assay buffer. If precipitation is observed, consider adjusting the vehicle concentration or using a different formulation. |
Mandatory Visualizations
Caption: S1PR4 Signaling Pathway upon this compound Activation.
Caption: Experimental Workflow for this compound Dosage Optimization.
Caption: Troubleshooting Decision Tree for S1PR4 Functional Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of CYM50308 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CYM50308 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). Its primary mechanism of action is to bind to and activate S1P4, a G protein-coupled receptor (GPCR), which then initiates downstream intracellular signaling cascades.
Q2: What are the known downstream signaling pathways activated by this compound through S1P4?
A2: S1P4 is known to couple to Gαi and Gα12/13 proteins. Activation of these pathways by this compound can lead to the inhibition of adenylyl cyclase, activation of the Rho GTPase pathway, and modulation of the ERK/MAPK and PLC signaling cascades. These pathways are involved in regulating cell motility, cytoskeletal rearrangements, and proliferation.
Q3: What is the selectivity profile of this compound against other S1P receptors?
A3: this compound exhibits high selectivity for S1P4. It has been shown to have an EC50 value of 56 nM for S1P4 and a much lower potency for S1P5 (EC50 of 2100 nM).[1] It displays no significant activity at S1P1, S1P2, and S1P3 receptors at concentrations up to 25 μM.
Q4: At what concentration should I use this compound in my cell-based assay?
A4: The optimal concentration of this compound will depend on the specific cell type and the assay being performed. Based on its EC50 value of 56 nM for S1P4, a good starting point for a dose-response experiment would be to use a concentration range from 1 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q5: How should I prepare and store this compound?
A5: this compound is typically soluble in DMSO. For example, it can be dissolved to a stock concentration of 10 mM in DMSO. Stock solutions should be stored at +4°C for short-term storage, and for long-term storage, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Please refer to the manufacturer's datasheet for specific instructions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low response to this compound treatment | 1. Low or no expression of S1P4 in the cell line. 2. Inactive compound. 3. Suboptimal assay conditions. 4. Incorrect concentration of this compound. | 1. Confirm S1P4 expression in your cell line using qPCR, Western blot, or flow cytometry. 2. Ensure the compound has been stored correctly and prepare a fresh stock solution. Test the activity of a new batch of the compound. 3. Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. 4. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| High background signal in untreated control cells | 1. Endogenous S1P production by the cells. 2. Serum in the culture medium contains S1P. 3. Assay artifacts. | 1. Consider using a serum-free medium for the assay or charcoal-stripped serum to remove endogenous lipids. 2. Wash cells thoroughly before adding the assay medium. 3. Review the assay protocol for potential sources of background signal and include appropriate controls. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Variation in compound dilutions. | 1. Maintain consistent cell passage numbers, seeding densities, and growth conditions. 2. Ensure accurate and consistent pipetting, especially for serial dilutions. 3. Prepare fresh dilutions of this compound for each experiment. |
| Observed cellular effects do not align with known S1P4 signaling | 1. Potential off-target effects of this compound. 2. Crosstalk with other signaling pathways in your specific cell model. | 1. While this compound is highly selective for S1P4, off-target effects at high concentrations cannot be entirely ruled out. Consider using a lower concentration of this compound. To definitively assess off-target effects, consider utilizing a commercial kinase or GPCR screening service. 2. Investigate potential signaling pathway crosstalk in your cell line using pathway inhibitors or activators. |
Data Presentation
Table 1: Selectivity Profile of this compound against S1P Receptors
| Receptor | EC50 (nM) | Activity at 25 µM |
| S1P1 | >25,000 | No activity |
| S1P2 | >25,000 | No activity |
| S1P3 | >25,000 | No activity |
| S1P4 | 56 | Agonist |
| S1P5 | 2100 | Agonist |
| Data compiled from multiple sources. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of S1P4 by this compound. This is a common downstream event for GPCRs coupled to Gαq, and can be engineered for Gαi-coupled receptors.
Materials:
-
Cells expressing S1P4 (and potentially a promiscuous G-protein like Gα16 if the endogenous coupling is not to Gαq)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in HBSS.
-
Data Acquisition:
-
Place the cell plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2X this compound solution into the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity is indicative of the change in intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the concentration of this compound to determine the EC50 value.
ERK Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2, a key downstream kinase in the MAPK pathway, which can be activated by S1P4 signaling.
Materials:
-
Cells expressing S1P4
-
This compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot reagents and equipment or an ELISA-based kit
-
96-well culture plate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours in a serum-free medium prior to the experiment.
-
Compound Treatment:
-
Prepare various concentrations of this compound in a serum-free medium.
-
Replace the starvation medium with the this compound solutions and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of p-ERK and Total ERK:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
ELISA: Use a commercially available p-ERK ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the band intensities (for Western blot) or the absorbance/fluorescence (for ELISA). Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the this compound concentration to determine the EC50.
Visualizations
Caption: S1P4 signaling pathway activated by this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for unexpected experimental results.
References
How to minimize CYM50308 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CYM50308, a potent and selective S1P₄ receptor agonist. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help minimize its degradation in experimental setups and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1] It displays high affinity for S1P₄, with an EC₅₀ value of 56 nM, and shows significantly lower activity at the S1P₅ receptor (EC₅₀ = 2100 nM).[1] this compound shows no significant activity at S1P₁, S1P₂, and S1P₃ receptors at concentrations up to 25 μM. Its primary mechanism of action is to activate the S1P₄ receptor, a G protein-coupled receptor (GPCR), which is primarily expressed in the lymphoid and hematopoietic tissues.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at +4°C.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mM. To prepare a stock solution, dissolve the compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 4.05 mg of this compound (MW: 405.46 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh dilutions for each experiment to avoid degradation that may occur with repeated freeze-thaw cycles.
Q4: How stable is this compound in aqueous solutions?
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues that may arise from the potential degradation of this compound during experimental procedures.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency (higher EC₅₀). | Degradation of this compound in stock solution. | Prepare fresh stock solutions in high-purity DMSO for each experiment. Avoid multiple freeze-thaw cycles of the same stock solution by aliquoting into single-use volumes. Store DMSO stock solutions at -20°C or -80°C for long-term storage. |
| Degradation in aqueous experimental solutions. | Prepare working dilutions of this compound in your final assay buffer or cell culture medium immediately before adding to your experimental setup. Do not store this compound in aqueous solutions for extended periods. | |
| Adsorption to plasticware. | Use low-protein-binding plasticware (e.g., polypropylene tubes and plates) for preparing and storing solutions containing this compound, especially at low concentrations. | |
| High background signal or off-target effects. | Presence of degradation products. | Ensure the purity of your this compound solid. If degradation is suspected, consider obtaining a fresh batch of the compound. High-purity (≥98%) this compound should be used. |
| Precipitation of the compound in aqueous media. | Ensure that the final concentration of DMSO in your experimental setup is kept low (typically <0.5%) to maintain the solubility of this compound and avoid precipitation. Visually inspect solutions for any signs of precipitation. | |
| Variability between experiments. | Inconsistent handling and storage. | Adhere strictly to the recommended storage and handling protocols. Ensure all researchers in the lab follow the same standardized procedures for preparing and using this compound solutions. |
| Exposure to light. | Protect solutions containing this compound from direct light, especially during long incubation periods, by using amber-colored tubes or covering plates with foil. |
Experimental Protocols
S1P₄ Receptor Activation Assay (Cell-Based)
This protocol describes a general method for assessing the agonist activity of this compound on the S1P₄ receptor in a cell-based assay format.
1. Cell Culture:
-
Culture a cell line stably expressing the human S1P₄ receptor (e.g., CHO-K1 or HEK293 cells) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Assay Preparation:
-
Seed the S1P₄-expressing cells into 96-well or 384-well assay plates at a predetermined density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates for 18-24 hours.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a concentration-response curve. The final DMSO concentration in the assay should be kept constant and typically below 0.5%.
4. Agonist Stimulation:
-
Remove the cell culture medium from the assay plates.
-
Add the diluted this compound solutions to the respective wells.
-
Include wells with vehicle control (assay buffer with the same final DMSO concentration) and a known S1P₄ agonist as a positive control.
-
Incubate the plates at 37°C for the desired time period to allow for receptor activation (e.g., 30-60 minutes).
5. Signal Detection:
-
Measure the downstream signaling event indicative of S1P₄ activation. This can include:
-
Calcium Mobilization Assay: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4) and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
cAMP Assay: S1P₄ couples to Gαi, which inhibits adenylyl cyclase. Measure the decrease in intracellular cAMP levels using a commercially available cAMP assay kit.
-
GTPγS Binding Assay: In membrane preparations from S1P₄-expressing cells, measure the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) upon agonist stimulation.
-
6. Data Analysis:
-
Plot the response (e.g., fluorescence intensity, cAMP concentration) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Visualizations
S1P₄ Signaling Pathway
References
Interpreting unexpected results in CYM50308 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM50308, a selective agonist for the sphingosine-1-phosphate receptor 4 (S1PR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a selective agonist for the sphingosine-1-phosphate receptor 4 (S1PR4).[1] Its primary mechanism of action is to bind to and activate S1PR4, a G protein-coupled receptor, which then initiates downstream intracellular signaling cascades.
Q2: What are the expected cellular responses to this compound treatment?
A2: As an S1PR4 agonist, this compound is expected to influence a variety of cellular processes, particularly in immune cells where S1PR4 is highly expressed. Expected responses include, but are not limited to, modulation of immune cell trafficking, differentiation, and cytokine production. For instance, this compound has been shown to attenuate neutrophilic airway inflammation by repressing the activation of pro-inflammatory M1 macrophages.[2]
Q3: What is the reported EC50 for this compound?
A3: The half-maximal effective concentration (EC50) for this compound has been reported to be in the range of 37.7 nM to 79.1 nM for S1PR4 activation.[3][4] It displays high selectivity for S1PR4 over other S1P receptor subtypes.[3]
Troubleshooting Unexpected Results
Experiments with S1P receptor modulators can sometimes yield unexpected results. This section addresses potential discrepancies between expected and observed outcomes when using this compound.
Issue 1: No significant effect on CD8+ T cell proliferation or count.
-
Expected Result: Based on the role of S1P signaling in lymphocyte trafficking and activation, a researcher might expect an S1PR4 agonist like this compound to directly influence CD8+ T cell numbers or proliferation in a co-culture system or in vivo.
-
Unexpected Result: You observe no significant change in the number of CD8+ T cells following treatment with this compound.
-
Possible Explanations & Troubleshooting Steps:
-
S1PR4's Specific Role: Research has shown that while an S1PR4 antagonist can lead to a significant increase in CD8+ T cells, the agonist this compound did not alter their numbers. This suggests that S1PR4's role in CD8+ T cell regulation may be more complex than simple agonism-induced proliferation. Your result might be consistent with existing findings.
-
Experimental System: The effect of this compound on CD8+ T cells may be context-dependent. The presence of other immune cells, the specific tissue microenvironment, and the activation state of the T cells can all influence the outcome.
-
Dose and Time Course: Ensure that the concentration of this compound and the duration of the experiment are appropriate. A full dose-response and time-course experiment is recommended to rule out suboptimal experimental parameters.
-
Receptor Expression: Confirm S1PR4 expression on your specific CD8+ T cell population. Expression levels can vary depending on the activation state and subset of T cells.
-
Issue 2: Contradictory effects on inflammation.
-
Expected Result: this compound is generally expected to have anti-inflammatory effects by suppressing pro-inflammatory macrophage activation.
-
Unexpected Result: You observe a pro-inflammatory response or no change in inflammatory markers after this compound treatment.
-
Possible Explanations & Troubleshooting Steps:
-
Cell Type Specificity: The effect of S1PR4 activation can be highly cell-type specific. While it may suppress M1 macrophages, its effect on other immune cells could lead to a different overall inflammatory outcome.
-
Cytokine Profile: A comprehensive cytokine profile analysis is recommended. This compound might suppress certain pro-inflammatory cytokines while unexpectedly upregulating others. This could be due to the complex interplay of signaling pathways.
-
Off-Target Effects: Although selective, high concentrations of any small molecule can lead to off-target effects. It is crucial to use the lowest effective concentration of this compound.
-
Purity of Compound: Verify the purity of your this compound stock. Impurities could be responsible for unexpected biological activities.
-
Data Presentation
Table 1: Dose-Response Data for this compound
| Parameter | Reported Value | Cell System | Reference |
| EC50 | 37.7 - 79.1 nM | U2OS cells expressing human S1PR4 | |
| Selectivity | Inactive against S1P1, S1P2, S1P3 (EC50 > 25 µM) | Recombinant cell lines | |
| Selectivity | Moderate activity against S1P5 (EC50 = 2.1 µM) | Recombinant cell lines |
Table 2: Example Data Template for a Cell Migration Assay
This table is a template for researchers to input their own quantitative data from a transwell migration assay.
| Treatment Group | Concentration | Number of Migrated Cells (Mean ± SD) | % Migration vs. Control |
| Vehicle Control | - | [Enter Data] | 100% |
| This compound | 10 nM | [Enter Data] | [Calculate] |
| This compound | 50 nM | [Enter Data] | [Calculate] |
| This compound | 100 nM | [Enter Data] | [Calculate] |
| Positive Control | [e.g., S1P] | [Enter Data] | [Calculate] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Transwell Migration)
This protocol is a general guideline for assessing the effect of this compound on immune cell migration.
-
Cell Preparation:
-
Culture your immune cells of interest (e.g., macrophages, T cells) to 80-90% confluency.
-
The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a 24-well plate with transwell inserts (e.g., 8 µm pore size).
-
In the lower chamber, add serum-free medium containing different concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control and a positive control (e.g., S1P).
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (e.g., 4-24 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.5% crystal violet) for 20 minutes.
-
Wash the inserts with water to remove excess stain.
-
Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the destained solution on a plate reader at the appropriate wavelength.
-
Protocol 2: Macrophage Polarization Assay
This protocol provides a framework for investigating the effect of this compound on macrophage polarization.
-
Macrophage Differentiation:
-
Isolate monocytes from peripheral blood or use a suitable cell line (e.g., THP-1).
-
Differentiate the monocytes into M0 macrophages using an appropriate stimulus (e.g., PMA for THP-1 cells, or M-CSF for primary monocytes) for the recommended duration.
-
-
Macrophage Polarization and Treatment:
-
After differentiation, replace the medium with fresh medium containing polarizing stimuli:
-
M1 Polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
-
Concurrently, treat the cells with different concentrations of this compound or a vehicle control.
-
Incubate for 24-48 hours.
-
-
Analysis of Polarization Markers:
-
Gene Expression (qPCR): Harvest the cells and extract RNA. Perform quantitative real-time PCR to analyze the expression of M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1, IL10).
-
Protein Expression (Flow Cytometry): Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163) and analyze by flow cytometry.
-
Cytokine Secretion (ELISA/Cytokine Array): Collect the cell culture supernatants and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6, IL-1β) and M2 cytokines (e.g., IL-10) using ELISA or a cytokine array.
-
Visualizations
Caption: S1PR4 Signaling Pathway Activated by this compound.
Caption: General Workflow for In Vitro Experiments with this compound.
Caption: Logical Flow for Troubleshooting Unexpected Experimental Results.
References
- 1. S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine protein arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Array-Generated Profiles of Cytokine Release from THP-1 Leukemic Monocytes Exposed to Different Amphotericin B Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Navigating CYM50308 Cytotoxicity: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals investigating the therapeutic potential of CYM50308, a potent and selective Sphingosine-1-Phosphate Receptor 4 (S1P4) agonist, understanding its cytotoxic profile is paramount. This technical support center provides essential guidance on assessing the in vitro cytotoxicity of this compound across various cell lines, complete with troubleshooting advice and detailed experimental protocols.
This guide offers a centralized resource for designing, executing, and interpreting cytotoxicity studies involving this compound, ensuring reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cell lines?
A1: Direct, comprehensive public data on the cytotoxicity of this compound across a wide range of cancer cell lines is limited. However, studies on related selective S1P4 agonists, such as ML178 and ML248, in U2OS osteosarcoma cells have indicated low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 10 μM and 20 μM, respectively[1][2]. This suggests that this compound may not exhibit potent direct cytotoxicity against cancer cells. The primary mechanism of S1P receptor modulators is often related to signaling pathway interference rather than direct cell killing.
Q2: Which cell lines are most relevant for testing this compound cytotoxicity?
A2: The choice of cell lines should be guided by the expression of the S1P4 receptor. S1P4 is predominantly expressed in hematopoietic and lymphoid tissues. Therefore, cell lines derived from leukemias, lymphomas, and other hematological malignancies would be highly relevant. Additionally, including a panel of common cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line can provide a broader understanding of this compound's selectivity and off-target effects.
Q3: What are the recommended methods for assessing this compound cytotoxicity?
A3: The most common and well-established methods for in vitro cytotoxicity assessment are the MTT and LDH assays. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating membrane disruption. Both assays are suitable for high-throughput screening and provide quantitative data.
Q4: How can I troubleshoot high variability in my cytotoxicity assay results?
A4: High variability can stem from several factors, including uneven cell seeding, pipetting errors, or compound precipitation. Ensure your cell suspension is homogenous, calibrate your pipettes regularly, and visually inspect your compound dilutions for any signs of precipitation. For detailed troubleshooting, refer to the guides provided in the "Troubleshooting Guides" section of this document.
Quantitative Data Summary
| Compound | Cell Line | Assay | Cytotoxicity Metric | Value (µM) |
| ML248 | U2OS | CellTiter-Glo | CC50 | > 10 |
| ML178 | U2OS | CellTiter-Glo | CC50 | > 20 |
CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of the cells.
Experimental Protocols
Detailed methodologies for performing MTT and LDH cytotoxicity assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of reagents or media; Phenol red in media. | Use fresh, sterile reagents. Consider using phenol red-free media for the assay. |
| Low signal or poor dynamic range | Suboptimal cell number; Insufficient incubation time with MTT. | Perform a cell titration experiment to determine the optimal seeding density. Increase the MTT incubation time. |
| Incomplete formazan crystal dissolution | Insufficient volume or mixing of solubilization solution. | Ensure complete mixing by gentle pipetting or shaking. Visually confirm dissolution under a microscope. |
| Compound interference | Colored compounds or compounds that reduce MTT chemically. | Run a control with the compound in cell-free media to check for direct MTT reduction. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High spontaneous LDH release | Over-seeding of cells; Rough handling of cells during seeding. | Optimize cell seeding density. Handle cells gently to avoid premature membrane damage. |
| High background from serum | Serum in the culture medium contains LDH. | Use low-serum or serum-free medium for the assay period. Include a "medium only" background control. |
| Low signal from treated wells | Insufficient cell death; Assay performed too early. | Increase compound concentration or incubation time. Ensure the assay is performed at a time point where significant cell death is expected. |
| Variability between replicates | Inconsistent supernatant transfer. | Be careful and consistent when transferring the supernatant to the new plate to avoid disturbing the cell pellet. |
Signaling Pathways and Experimental Workflow
To aid in the conceptualization of experiments, the following diagrams illustrate the S1P4 signaling pathway and a typical experimental workflow for assessing this compound cytotoxicity.
Caption: S1P4 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound cytotoxicity assessment.
References
- 1. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in response to CYM50308 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CYM50308, a selective Sphingosine-1-Phosphate Receptor 4 (S1PR4) agonist. This guide addresses common sources of variability in experimental results and offers troubleshooting solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a potent and selective small molecule agonist for the Sphingosine-1-Phosphate Receptor 4 (S1PR4).[1][2] It is a valuable pharmacological tool for investigating S1PR4 signaling pathways and their roles in various biological processes, particularly within the immune system.[2][3]
Q2: What is the primary signaling pathway activated by this compound?
A: this compound activates S1PR4, a G protein-coupled receptor (GPCR). S1PR4 is known to couple with Gαi/o and Gα12/13 proteins.[4] Activation initiates downstream signaling cascades that can include the PI3K/Akt pathway, ERK1/2 activation, and RhoA-mediated cytoskeletal rearrangements, though the specific outcome is highly cell-type dependent.
Figure 1: Simplified S1PR4 signaling cascade initiated by this compound.
Q3: What are the recommended solvent and storage conditions for this compound?
A: this compound is soluble in DMSO, with stock solutions of up to 1 mg/mL (2.47 mM) being achievable. For long-term storage, it is recommended to store the solid powder at -20°C for up to three years and solutions in solvent at -80°C for up to one year.
Troubleshooting Guide
Q4: We are observing high variability in our cell-based assays between experiments. What are the potential causes?
A: Variability in response to S1P receptor modulators is a common challenge. Several factors can contribute:
-
Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. Senescent or overly dense cultures can exhibit altered receptor expression and signaling.
-
S1PR4 Expression Levels: The abundance of S1PR4 can vary significantly between cell types and even within the same cell line under different culture conditions. Verify S1PR4 expression via qPCR or Western blot.
-
Serum and Media Components: Serum contains endogenous lipids, including S1P, which can activate S1PRs and desensitize cells. Consider reducing serum concentration or using serum-free media for a defined period before and during the experiment.
-
Agonist-Induced Receptor Internalization: Continuous exposure to an agonist like this compound can lead to the internalization and downregulation of S1PR4, reducing cellular responsiveness over time. Consider time-course experiments to identify the optimal stimulation window.
Figure 2: Logical workflow for troubleshooting experimental variability.
Q5: The observed effect of this compound on our immune cells is different from published results. For example, we do not see a change in CD8+ T cell numbers. Why?
A: The effect of this compound is highly context-dependent. A study using a human PBMC/mammary tumor spheroid co-culture showed that while an S1PR4 antagonist increased CD8+ T cell numbers, the agonist this compound did not significantly alter them. This suggests that the role of S1PR4 signaling is not simply to increase or decrease cell populations but to modulate their function in a more nuanced way. The outcome can depend on:
-
Cellular Context: The presence of other immune cells (e.g., macrophages, dendritic cells) and tumor cells can alter the response.
-
Activation State: The baseline activation state of the T cells is critical. S1PR4 signaling may have different effects on naïve versus activated or exhausted T cells.
-
Downstream Signaling: S1PR4 activation in CD8+ T cells has been shown to affect the PI3K/Akt pathway, which influences proliferation and survival. The net effect on cell number may be counterbalanced by other signals in your specific experimental system.
Q6: How can we confirm that the observed effects are specific to S1PR4 and not due to off-target activity?
-
Pharmacological Controls: Use a structurally unrelated S1PR4 agonist to replicate the effect. More importantly, use a selective S1PR4 antagonist to block the effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate S1PR4 expression in your cell model. The effect of this compound should be significantly diminished or abolished in these cells compared to a non-targeting control.
-
Expression Analysis: Correlate the magnitude of the response to this compound with the level of S1PR4 expression across a panel of different cell lines.
Data Presentation
Table 1: Receptor Selectivity Profile of this compound
This table summarizes the potency of this compound at various S1P receptor subtypes. Data is presented as EC50 values, the concentration of agonist that gives half-maximal response.
| Receptor | EC50 Value (nM) | Selectivity vs. S1PR4 | Reference |
| S1PR4 | 56 | - | |
| S1PR5 | 2100 | ~37-fold | |
| S1PR1 | >25,000 (No activity) | >446-fold | |
| S1PR2 | >25,000 (No activity) | >446-fold | |
| S1PR3 | >25,000 (No activity) | >446-fold |
Table 2: Physicochemical & Handling Information for this compound
| Property | Value | Reference |
| Molecular Weight | 405.46 g/mol | |
| Formula | C₂₀H₂₁F₂N₃O₂S | |
| CAS Number | 1345858-76-5 | |
| Appearance | Yellow Solid | |
| Recommended Solvent | DMSO | |
| Storage (Powder) | -20°C (up to 3 years) | |
| Storage (Solution) | -80°C (up to 1 year) |
Experimental Protocols
Key Experiment: Human PBMC / Tumor Spheroid Co-culture Assay
This protocol is adapted from a study investigating the role of S1PR4 in the tumor microenvironment and provides a framework for assessing the impact of this compound on immune cell populations.
Objective: To determine the effect of S1PR4 agonism on human CD8+ T cell abundance in a 3D tumor co-culture model.
Methodology:
-
Spheroid Formation:
-
Culture human mammary tumor cells (e.g., MCF-7) in standard conditions.
-
Generate spheroids by seeding cells (e.g., 1 x 10⁴ cells/mL) in cell-repellent 96-well plates with a low concentration of Matrigel (e.g., 1.5%).
-
Culture for 10-12 days to allow for spheroid formation.
-
-
PBMC Preparation and Treatment:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Pre-treat PBMCs with the desired concentration of this compound (e.g., 200 nM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes. Stimulation with LPS (10 ng/mL) and IFN-γ (100 U/mL) can be included to mimic an inflammatory environment.
-
-
Co-culture:
-
Carefully change the media on the mature tumor spheroids.
-
Add the pre-treated PBMCs to the wells containing the spheroids.
-
Co-culture for 6 days. Re-administer this compound or vehicle control at day 3 by performing a partial media change.
-
-
Analysis:
-
Spheroid Size: Monitor and measure spheroid diameter throughout the experiment using brightfield microscopy.
-
Flow Cytometry: At the end of the co-culture, carefully harvest the non-adherent PBMCs. Stain for immune cell markers (e.g., CD3, CD8, CD4) and analyze the relative abundance of different T cell subsets by flow cytometry.
-
References
- 1. CYM 50308 | Sphingosine-1-phosphate Receptor Agonists: R&D Systems [rndsystems.com]
- 2. This compound | LPL Receptor | S1P Receptor | TargetMol [targetmol.com]
- 3. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
CYM50308 stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of CYM50308 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). It displays no significant activity at S1P1, S1P2, and S1P3 receptors at concentrations up to 25 μM. Its mechanism of action involves binding to and activating the S1P4 receptor, a G protein-coupled receptor (GPCR), which then initiates downstream intracellular signaling cascades.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of up to 10 mM.[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: I am observing inconsistent or diminishing effects of this compound in my long-term cell culture experiments. What could be the cause?
A3: Inconsistent or diminishing effects of this compound in long-term cultures can stem from several factors, primarily related to its stability in the culture medium. Potential causes include:
-
Degradation in Aqueous Media: Small molecules can be susceptible to hydrolysis or oxidation in the aqueous environment of cell culture medium, especially during prolonged incubation at 37°C.
-
Enzymatic Degradation: If your cell culture medium is supplemented with serum, enzymes such as esterases and proteases present in the serum can metabolize this compound. Additionally, the cells themselves can metabolize the compound.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of plastic culture vessels, leading to a decrease in the effective concentration of this compound in the medium.
-
Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other components in the culture medium, reducing its bioavailability.
Q4: How can I assess the stability of this compound in my specific cell culture conditions?
A4: You can perform a stability study by incubating this compound in your complete cell culture medium (with and without cells) under your standard culture conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), you can collect aliquots of the medium and quantify the remaining concentration of this compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term use of this compound in cell culture.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of compound activity over time | Degradation in culture medium | - Prepare fresh working solutions of this compound immediately before each media change.- For very long-term experiments, consider replenishing the media with freshly prepared this compound every 24-48 hours.- Perform a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocols). |
| Cellular metabolism | - If significant metabolism is suspected, you can analyze cell lysates and culture supernatant for metabolites using LC-MS. | |
| Inconsistent results between experiments | Precipitation of the compound | - Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to prevent precipitation.- Visually inspect the medium for any signs of precipitation after adding this compound.- When diluting the DMSO stock, add it to the medium while gently vortexing to ensure rapid and even dispersion. |
| Adsorption to plasticware | - Use low-binding plasticware for your experiments.- Consider pre-incubating the plasticware with a sterile BSA solution to block non-specific binding sites. | |
| Unexpected off-target effects | Formation of active degradation products | - If degradation is confirmed, attempt to identify the major degradation products using LC-MS/MS and assess their biological activity in separate experiments. |
Quantitative Data Summary
The following tables present illustrative data on the stability of this compound. Please note that this data is hypothetical and intended to serve as a guide for interpreting results from your own stability experiments.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration in Medium without Cells (% of Initial) | Concentration in Medium with Cells (% of Initial) |
| 0 | 100 | 100 |
| 24 | 85 | 75 |
| 48 | 65 | 50 |
| 72 | 45 | 30 |
Table 2: Estimated Half-life of this compound in Different Conditions
| Condition | Estimated Half-life (hours) |
| Cell-free DMEM + 10% FBS | ~60 |
| DMEM + 10% FBS with Cells | ~48 |
| Protein-free Buffer (PBS, pH 7.4) | > 96 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Long-Term Cell Culture
This protocol outlines a method to determine the stability of this compound in your specific cell culture conditions using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (with and without serum, as required for your experiment)
-
The cell line of interest
-
Sterile, low-binding microcentrifuge tubes and culture plates
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Prepare two sets of culture plates: one with your cells seeded at the desired density and one with cell-free medium.
-
Spike the medium in both sets of plates with this compound to the final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.1%.
-
Incubate the plates under your standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots of the culture medium at various time points (e.g., 0, 8, 24, 48, and 72 hours). For the plates with cells, ensure to collect the supernatant without disturbing the cell layer.
-
Immediately process the samples by adding an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to clean vials for HPLC or LC-MS/MS analysis.
-
Quantify the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the half-life.
Visualizations
Signaling Pathways
Activation of the S1P4 receptor by this compound initiates signaling through two primary G protein pathways: Gαi and Gα12/13.
Caption: this compound activates S1P4, leading to Gαi and Gα12/13 signaling pathways.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture.
Caption: Workflow for determining this compound stability in cell culture.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting issues with this compound in long-term experiments.
Caption: Troubleshooting logic for this compound stability issues.
References
Overcoming poor CYM50308 efficacy in in vivo models
This technical support center provides troubleshooting guidance for researchers encountering suboptimal efficacy with the S1P4 receptor agonist, CYM50308, in in vivo models. The following information is designed to help identify and resolve common experimental challenges.
Section 1: Troubleshooting Guide & FAQs
This section addresses frequent issues encountered during in vivo studies with this compound.
Question 1: My in vivo experiment with this compound is not showing the expected efficacy, despite promising in vitro results. What are the most common causes?
Answer: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For a selective S1P4 agonist like this compound, the primary reasons often fall into three categories:
-
Pharmacokinetics (PK) and Bioavailability: The compound may not be reaching the target tissue in sufficient concentration or for a sufficient duration. This can be due to poor absorption, rapid metabolism and clearance, or low bioavailability.[1] A pilot pharmacokinetic study is often necessary to understand the drug's profile in your specific model.[1]
-
Formulation and Solubility: this compound is soluble in DMSO but has poor aqueous solubility.[2] If the formulation is not optimized for in vivo delivery, the compound may precipitate upon injection, leading to low absorption and high variability.[1]
-
Dosing Regimen: The selected dose might be outside the therapeutic window. Without a proper dose-finding study, the administered dose could be too low to engage the S1P4 receptor effectively or, conversely, high enough to cause subtle, unmeasured toxicity that confounds the results.
Question 2: How can I improve the formulation of this compound for in vivo administration?
Answer: Given this compound's solubility profile, a proper formulation is critical. A stock solution should be prepared in 100% DMSO. For injection, this stock must be diluted into a vehicle suitable for animal administration. Direct injection of a high-concentration DMSO solution can cause local toxicity and precipitation.
Common strategies for formulating poorly soluble compounds include:
-
Co-solvents: Using a mixture of solvents like DMSO, polyethylene glycol (PEG), and ethanol.
-
Surfactants: Employing non-ionic surfactants such as Tween® 80 or Cremophor® EL to create a stable micellar solution that improves solubility.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Crucially, a vehicle-only control group must always be included in your experiment to ensure that the formulation excipients are not contributing to any observed biological effects or toxicity.
Question 3: How do I determine the optimal dose for my in vivo study?
Answer: The optimal dose should be determined systematically.
-
Maximum Tolerated Dose (MTD) Study: First, establish a safe dose range by conducting an MTD study. This involves administering escalating doses of this compound to small groups of animals and monitoring for signs of toxicity, such as weight loss, behavioral changes, or other adverse events.
-
Dose-Response Efficacy Study: Once the MTD is known, perform a dose-response study in your disease model. Test several dose levels below the MTD to identify a dose that provides a therapeutic effect without toxicity.
-
Pharmacodynamic (PD) Markers: Correlate the dose with target engagement. Assess downstream markers of S1P4 activation in your target tissue to confirm that this compound is biologically active at the doses being tested.
A common starting point for an MTD study is to select a dose expected to produce a plasma concentration several times higher than the in vitro EC50 value (56 nM for S1P4).
Question 4: I'm observing high variability in efficacy data between animals in the same dose group. What could be the reason?
Answer: High inter-animal variability can undermine study results. Potential causes include:
-
Inconsistent Formulation: If the compound is not fully dissolved or forms a suspension, the actual dose administered to each animal can vary significantly. Ensure your formulation is a clear, stable solution.
-
Administration Technique: Variability in injection technique (e.g., intraperitoneal vs. subcutaneous placement) can alter absorption rates.
-
Pharmacokinetic Variability: Even with perfect technique, there can be inherent biological differences in how individual animals absorb, metabolize, and clear the compound. A pilot PK study can help assess this variability.
Question 5: Could the underlying mechanism of S1P4 agonism explain the lack of a clear phenotype?
Answer: Yes, the complexity of the sphingosine-1-phosphate signaling system can lead to unexpected outcomes. The S1P pathway involves five different receptors (S1PR1-5) with widespread and sometimes opposing functions. While this compound is selective for S1P4, the biological consequence of activating only this receptor in a complex in vivo system may be subtle or counteracted by other pathways. S1P4 signaling is known to be involved in modulating immune cell trafficking and function, but its precise role can be context- and cell-type dependent.
Question 6: What key parameters should I verify regarding the compound itself?
Answer: Before troubleshooting complex biological issues, confirm the basics:
-
Purity and Identity: Ensure the compound is of high purity (typically ≥98%) and its identity has been confirmed.
-
Storage: this compound should be stored under the recommended conditions (e.g., +4°C or -20°C for long-term storage) to prevent degradation.
-
Weighing and Dilution: Use a calibrated, high-precision balance for weighing the compound. Double-check all calculations for preparing stock and working solutions.
Section 2: Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2Z,5Z)-5-[[1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene]-2-[(2-methoxyethyl)imino]-3-methyl-4-thiazolidinone | |
| Molecular Formula | C₂₀H₂₁F₂N₃O₂S | |
| Molecular Weight | 405.46 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in DMSO | |
| S1P₄ EC₅₀ | 37.7 - 56 nM | |
| S1P₅ EC₅₀ | 2100 nM (2.1 µM) |
| Activity at S1P₁, S1P₂, S1P₃ | No significant activity up to 25 µM | |
Table 2: Common Formulation Vehicles for Poorly Soluble Compounds in Preclinical Models
| Vehicle Composition | Typical Concentration Range | Notes |
|---|---|---|
| Saline + Tween® 80 | 0.5% - 5% Tween® 80 | A common starting point. Ensure Tween® 80 is fully dissolved. |
| PEG 400 / Saline | 10% - 60% PEG 400 | The viscosity increases with higher PEG concentrations. |
| DMSO / PEG / Saline | <10% DMSO, 10-40% PEG | A multi-component system. Add components slowly while vortexing to prevent precipitation. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 10% - 40% in water or saline | Can significantly improve aqueous solubility. May require heating/sonication to prepare. |
Section 3: Experimental Protocols
Protocol 1: General Protocol for a Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework. Specifics should be adapted to the animal model and experimental goals and approved by the relevant institutional animal care and use committee.
1. Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in the selected animal model.
2. Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG 400, Saline)
-
Healthy, age- and sex-matched animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Sterile syringes and needles
-
Calibrated animal scale
3. Methodology:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle-only control group.
-
Dose Selection:
-
Start with a low dose, potentially extrapolated from in vitro data (e.g., a dose predicted to achieve a plasma concentration 5-10x the EC₅₀).
-
Select 3-5 escalating dose levels (e.g., 1, 3, 10, 30, 100 mg/kg). The dose escalation scheme can be linear or follow a modified Fibonacci sequence.
-
-
Formulation Preparation: Prepare fresh formulations for each day of dosing. Ensure the compound is fully dissolved.
-
Administration:
-
Administer this compound via the intended experimental route (e.g., intraperitoneal injection, oral gavage).
-
Dose animals daily for a set period (e.g., 7-14 days).
-
-
Monitoring:
-
Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in posture, grooming, activity, or behavior.
-
Body Weight: Record individual body weights daily, immediately before dosing. A sustained body weight loss of >15-20% is often considered a humane endpoint.
-
Mortality/Morbidity: Record any instances of death or removal from the study due to reaching humane endpoints.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function.
-
Perform a gross necropsy and collect major organs for histopathological examination to identify any drug-induced tissue damage.
-
4. Data Analysis: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss, or other severe clinical signs of toxicity. This dose serves as the upper limit for subsequent efficacy studies.
Section 4: Diagrams and Workflows
Caption: Simplified S1P4 receptor signaling pathway upon activation by this compound.
Caption: Logical workflow for troubleshooting poor in vivo efficacy of this compound.
Caption: Standard workflow for preparing this compound for in vivo administration.
References
Validation & Comparative
Validating CYM50308 Activity with an S1PR4 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the agonist activity of CYM50308 at the Sphingosine-1-Phosphate Receptor 4 (S1PR4) and to demonstrate its specific antagonism by a selective S1PR4 antagonist. The experimental data and protocols presented herein are designed to offer a clear and objective framework for researchers in the field.
This compound is a potent and selective agonist of S1PR4, a G protein-coupled receptor primarily expressed in hematopoietic and lymphoid tissues.[1][2][3][4][5] To confirm the on-target activity of this compound, it is essential to demonstrate that its effects can be specifically blocked by a selective S1PR4 antagonist. This guide focuses on the use of CYM50358, a known potent and selective S1PR4 antagonist, for this validation.
Comparative Data Summary
The following table summarizes the key pharmacological parameters of this compound and a suitable S1PR4 antagonist, CYM50358. These values are critical for designing and interpreting the validation experiments described in this guide.
| Compound | Target Receptor | Activity | Potency (EC50/IC50) | Selectivity Profile |
| This compound | S1PR4 | Agonist | 56 nM (EC50) | Highly selective for S1PR4 over S1PR1, S1PR2, S1PR3, and S1PR5. |
| CYM50358 | S1PR4 | Antagonist | 25 nM (IC50) | Highly selective for S1PR4, with significantly lower potency at other S1P receptor subtypes. |
S1PR4 Signaling Pathway
Upon activation by an agonist such as this compound, S1PR4 couples to heterotrimeric G proteins, primarily of the Gαi and Gα12/13 families. This initiates downstream signaling cascades that regulate various cellular processes. The diagram below illustrates the key signaling pathways activated by S1PR4.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the agonist activity of this compound and its specific antagonism by CYM50358. This workflow can be adapted for various in vitro cellular assays.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Comparative Efficacy of CYM50308 and Other S1P Receptor Agonists: A Guide for Researchers
This guide provides a detailed comparison of the S1P receptor agonist CYM50308 with other prominent S1P receptor modulators, including Fingolimod, Ponesimod, Ozanimod, and Siponimod. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and associated experimental data.
Introduction to S1P Receptor Agonists
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, most notably in regulating the trafficking of lymphocytes from lymphoid organs.[1][2] Modulation of these receptors has emerged as a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD). While most clinically approved S1P receptor agonists target the S1P1 subtype to induce lymphocyte sequestration, emerging compounds like this compound exhibit selectivity for other subtypes, suggesting novel therapeutic applications.
Overview of Compared S1P Receptor Agonists
This guide focuses on the following S1P receptor agonists:
-
This compound: A selective agonist for the S1P4 receptor, with potential applications in asthma and modulation of specific immune cell functions beyond lymphocyte sequestration.[3][4]
-
Fingolimod (FTY720): The first-in-class, non-selective S1P receptor modulator, binding to S1P1, S1P3, S1P4, and S1P5.[1]
-
Ponesimod: A selective S1P1 receptor modulator.
-
Ozanimod: A selective modulator of S1P1 and S1P5 receptors.
-
Siponimod: A selective modulator of S1P1 and S1P5 receptors.
Potency and Selectivity
The potency and selectivity of these agonists for different S1P receptor subtypes are critical determinants of their biological effects and safety profiles. The following table summarizes the half-maximal effective concentration (EC50) values, indicating the concentration of the agonist that produces 50% of the maximal response.
| Agonist | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Profile |
| This compound | >25,000 | >25,000 | >25,000 | 37.7 - 79.1 | 2,100 | Selective S1P4 Agonist |
| Fingolimod-P | ~0.3 - 0.6 | >10,000 | ~3.0 | ~0.3 - 0.6 | ~0.3 - 0.6 | Non-selective (S1P1, S1P3, S1P4, S1P5) |
| Ponesimod | 5.7 | - | - | - | - | Selective S1P1 Modulator |
| Ozanimod | - | - | - | - | - | Selective S1P1 and S1P5 Modulator |
| Siponimod | - | - | - | - | - | Selective S1P1 and S1P5 Modulator |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, Fingolimod-phosphate (Fingolimod-P).
Efficacy Comparison
A direct head-to-head efficacy comparison is challenging due to the different primary mechanisms and therapeutic targets of this compound versus the other S1P1-focused agonists. Therefore, their efficacy is presented based on their distinct biological effects.
This compound: Modulation of Airway Inflammation and T-Cell Function
This compound, as a selective S1P4 agonist, demonstrates efficacy in preclinical models of asthma by attenuating airway inflammation, particularly by repressing proinflammatory macrophage activation. Unlike S1P1 agonists, its primary mechanism does not appear to be systemic lymphocyte sequestration. Instead, S1P4 activation has been shown to modulate T-cell proliferation and cytokine secretion.
Table 2: Efficacy of this compound in an Experimental Asthma Model
| Efficacy Parameter | Outcome with this compound Treatment |
| Pulmonary Inflammatory Infiltration | Significantly weakened |
| Airway Hyperresponsiveness (AHR) | Significantly weakened |
| Lung M1 Macrophage Percentage | Significant decrease |
| Expression of Nos2 and Cd86 (M1 markers) | Lower levels |
Fingolimod, Ponesimod, Ozanimod, and Siponimod: Lymphocyte Sequestration
The primary efficacy endpoint for S1P1 receptor modulators in the context of autoimmune diseases is the reduction of circulating lymphocytes. This is achieved by preventing their egress from lymph nodes, thereby limiting their infiltration into target tissues like the central nervous system in MS.
Table 3: Efficacy of S1P1 Receptor Modulators on Lymphocyte Counts
| Agonist | Dose | % Reduction in Absolute Lymphocyte Count (ALC) | Time to Max Reduction | Reversibility |
| Fingolimod | 0.5 mg/day | ~75% | - | - |
| Ponesimod | 20 mg/day | ~74% | - | Within 1 week of discontinuation |
| Ozanimod | 1 mg/day | >75% | Day 85 | Median of 30 days to return to normal |
| Siponimod | 2 mg/day | ~71% at 6 months | 4-6 hours after administration | Up to 3-4 weeks to persist after discontinuation |
Signaling Pathways
The binding of S1P agonists to their receptors initiates a cascade of intracellular signaling events. The diagrams below, generated using Graphviz, illustrate the general S1P receptor signaling pathway and the proposed pathway for S1P4 in immune cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the efficacy data presented.
In Vitro S1P Receptor Agonist Assay
Objective: To determine the potency (EC50) of S1P receptor agonists.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or U2OS) stably transfected to express the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Principle: Utilize a functional assay that measures a downstream signaling event upon receptor activation. Common methods include:
-
cAMP Assay: For Gi-coupled receptors like S1P1 and S1P4, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Cells are stimulated with forskolin to induce cAMP production, and the inhibitory effect of the agonist is measured.
-
Calcium Mobilization Assay: For Gq-coupled receptors, activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.
-
Receptor Internalization Assay: Agonist binding can induce receptor internalization, which can be quantified using microscopy or flow cytometry if the receptor is tagged with a fluorescent protein (e.g., GFP).
-
-
Procedure:
-
Plate the cells in a multi-well format.
-
Add increasing concentrations of the S1P receptor agonist.
-
Incubate for a specified period.
-
Measure the relevant downstream signal (e.g., cAMP levels, fluorescence).
-
-
Data Analysis: Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Lymphocyte Sequestration Assay (In Vivo)
Objective: To assess the in vivo efficacy of S1P1 receptor modulators in reducing peripheral blood lymphocyte counts.
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Drug Administration: Administer the S1P receptor agonist (e.g., Fingolimod, Ponesimod, Ozanimod, Siponimod) to the animals, usually via oral gavage.
-
Blood Collection: Collect blood samples at various time points before and after drug administration.
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes. Flow cytometry can also be used to analyze specific lymphocyte subsets (e.g., T-cells, B-cells).
-
Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group and time point.
Experimental Asthma Model (for this compound)
Objective: To evaluate the effect of this compound on airway inflammation and hyperresponsiveness.
Methodology:
-
Animal Model: Typically uses mice (e.g., C57BL/6).
-
Sensitization and Challenge: Induce an allergic airway inflammation model. A common protocol involves sensitization with an allergen like ovalbumin (OVA) mixed with an adjuvant (e.g., alum), followed by repeated challenges with aerosolized OVA to elicit an inflammatory response. To model neutrophilic asthma, lipopolysaccharide (LPS) can be co-administered with OVA during the challenge phase.
-
This compound Treatment: Administer this compound to the mice before and/or during the allergen challenge period.
-
Efficacy Readouts:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Airway Hyperresponsiveness (AHR): Measure the change in lung function (e.g., resistance and compliance) in response to a bronchoconstrictor like methacholine.
-
Histology: Examine lung tissue sections for signs of inflammation and remodeling.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines in the BAL fluid or lung homogenates.
-
T-Cell Proliferation and Cytokine Release Assay
Objective: To assess the effect of an S1P receptor agonist on T-cell function.
Methodology:
-
T-Cell Isolation: Isolate CD4+ or CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.
-
Cell Culture and Stimulation: Culture the isolated T-cells in the presence of T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies) to induce proliferation and cytokine production.
-
Treatment: Add the S1P receptor agonist (e.g., this compound) at various concentrations to the T-cell cultures.
-
Proliferation Measurement: Assess T-cell proliferation using methods such as:
-
CFSE Staining: Labeling cells with carboxyfluorescein succinimidyl ester (CFSE) and measuring its dilution with each cell division by flow cytometry.
-
BrdU Incorporation: Measuring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of secreted cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) using techniques like ELISA or multiplex bead arrays.
Conclusion
This compound represents a distinct class of S1P receptor agonist with its selective activity at the S1P4 receptor. Its efficacy profile in preclinical models of asthma suggests a therapeutic potential centered on modulating innate and adaptive immune responses within inflamed tissues, rather than systemic lymphocyte sequestration. In contrast, Fingolimod, Ponesimod, Ozanimod, and Siponimod exert their primary therapeutic effects in autoimmune diseases through S1P1-mediated lymphocyte sequestration. This guide provides a framework for researchers to understand the comparative efficacy and mechanisms of these compounds, facilitating informed decisions in drug discovery and development. The provided experimental protocols offer a starting point for designing studies to further investigate the therapeutic potential of these and other novel S1P receptor modulators.
References
Comparative Analysis of CYM50308 and Fingolimod (FTY720) on Immune Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the sphingosine-1-phosphate (S1P) receptor modulators CYM50308 and fingolimod (FTY720). It summarizes their mechanisms of action, effects on immune cell populations, and provides supporting experimental data and methodologies to aid in research and development.
Introduction and Mechanisms of Action
Fingolimod (FTY720) is a first-in-class, orally bioavailable S1P receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis. It is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate.[1][2] FTY720-P is a non-selective agonist for four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][2] Its primary mechanism of action in immune modulation involves its function as a functional antagonist of the S1P1 receptor on lymphocytes. By inducing the internalization and degradation of S1P1, FTY720-P prevents lymphocytes from egressing from lymph nodes, leading to their sequestration and a reduction in circulating lymphocyte counts. This reduction in the number of circulating lymphocytes, particularly autoreactive T cells, is believed to be the main contributor to its therapeutic effects in autoimmune diseases.
This compound is a potent and highly selective agonist of the S1P4 receptor. Unlike fingolimod, this compound shows little to no activity at other S1P receptor subtypes. The S1P4 receptor is primarily expressed on hematopoietic cells, including lymphocytes, monocytes, and dendritic cells. While its precise role in immune regulation is still under investigation, studies suggest that S1P4 activation can modulate the function of these cells. For instance, this compound has been shown to have anti-inflammatory effects in a mouse model of asthma by repressing proinflammatory macrophage activation.
Comparative Data on Receptor Binding and Immune Cell Modulation
The following tables summarize the available quantitative data for this compound and fingolimod. It is important to note that direct comparative studies are limited, and much of the data for fingolimod is derived from studies in the context of multiple sclerosis. Data on the specific effects of this compound on lymphocyte subsets is currently not extensively available in the public domain.
Table 1: S1P Receptor Binding Affinity
| Compound | S1P1 (EC50/Ki) | S1P2 (EC50/Ki) | S1P3 (EC50/Ki) | S1P4 (EC50/Ki) | S1P5 (EC50/Ki) | Selectivity Profile |
| This compound | > 25 µM | > 25 µM | > 25 µM | 37.7 - 79.1 nM (EC50) | 2.1 µM (EC50) | Highly selective for S1P4 |
| Fingolimod (FTY720-P) | ~0.3-0.6 nM (EC50) | > 10 µM (EC50) | ~3 nM (EC50) | ~0.3-0.6 nM (EC50) | ~0.3-0.6 nM (EC50) | Non-selective (S1P1, S1P3, S1P4, S1P5) |
Table 2: Effects on Peripheral Blood Lymphocyte Subsets
| Cell Type | Effect of this compound | Effect of Fingolimod |
| Total Lymphocytes | Data not available | Significant reduction (~70%) |
| CD4+ T Cells | Data not available | Significant reduction |
| Naïve T Cells | Data not available | Profound reduction |
| Central Memory T Cells | Data not available | Profound reduction |
| Effector Memory T Cells | Data not available | Less pronounced reduction |
| CD8+ T Cells | No alteration in number in a human PBMC co-culture system | Reduction, but less pronounced than CD4+ T cells |
| B Cells | Data not available | Significant reduction |
| NK Cells | Data not available | No significant change or slight reduction |
Table 3: Effects on Other Immune Cells
| Cell Type | Effect of this compound | Effect of Fingolimod |
| Monocytes/Macrophages | Represses proinflammatory macrophage activation | Reduces production of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) |
| Dendritic Cells | Data on maturation markers not available | May alter dendritic cell function and cytokine production |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of S1P receptor modulators on immune cells. These can be adapted for specific studies comparing this compound and fingolimod.
S1P Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a compound for a specific S1P receptor subtype.
Materials:
-
Cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P4).
-
Radioligand (e.g., [³²P]S1P or [³H]DHS1P).
-
Test compounds (this compound, FTY720-P).
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Dilute cell membranes in assay buffer to a concentration of 1-2 µg protein per well.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions (or buffer for total binding) and 50 µL of the diluted cell membranes to each well.
-
Pre-incubate for 30 minutes at room temperature.
-
Add 50 µL of the radioligand solution (final concentration ~0.1-0.2 nM) to each well.
-
Incubate for 60 minutes at room temperature.
-
Terminate the binding by rapid filtration through the pre-soaked filter plate, followed by several washes with ice-cold assay buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled S1P.
-
Calculate specific binding and determine the IC50 values for each compound. Ki values can then be calculated using the Cheng-Prusoff equation.
Flow Cytometry for Lymphocyte Immunophenotyping
This protocol allows for the quantification of different lymphocyte subsets in whole blood.
Materials:
-
Human peripheral whole blood collected in EDTA tubes.
-
Fluorochrome-conjugated monoclonal antibodies against human lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD45RA, CCR7, CD56).
-
Red blood cell (RBC) lysis buffer.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
To 100 µL of whole blood, add the pre-titered antibody cocktail.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X RBC lysis buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with 2 mL of FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer (e.g., 300-500 µL).
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on lymphocyte populations and quantify the different subsets.
In Vitro T Cell Proliferation Assay
This assay measures the effect of the compounds on T cell proliferation in response to a stimulus.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
Test compounds (this compound, FTY720-P).
-
[³H]-Thymidine or a dye-based proliferation assay kit (e.g., CFSE).
-
96-well flat-bottom culture plates.
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation).
-
Flow cytometer (for dye-based assays).
Procedure ([³H]-Thymidine Incorporation):
-
Plate PBMCs at a density of 1-2 x 10⁵ cells/well in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Add the mitogen to stimulate T cell proliferation. Include unstimulated and mitogen-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well for the final 18 hours of incubation.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each compound concentration.
Visualizations
S1P Receptor Signaling Pathway
Caption: S1P receptor signaling and modulation by fingolimod and this compound.
Experimental Workflow for Comparative Analysis
Caption: A typical workflow for comparing the in vitro effects of this compound and fingolimod on immune cells.
References
Comparative Guide: Western Blot Analysis of CYM50308-Induced Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CYM50308, a selective sphingosine-1-phosphate receptor 4 (S1P4) agonist, and its role in activating downstream signaling pathways. We will detail the experimental protocols for confirming this activation using Western blot analysis and compare its performance with other S1P receptor modulators.
This compound-Induced Signaling Pathway
This compound is a potent and selective agonist for the S1P4 receptor.[1][2][3] The S1P4 receptor is coupled to Gαi and Gαo G proteins and is known to activate downstream pathways, including the ERK/MAPK and PI3K/Akt signaling cascades.[4] Activation of these pathways plays a crucial role in various cellular processes, including cell survival, proliferation, and immune responses.[5] The diagram below illustrates the proposed signaling cascade initiated by this compound binding to the S1P4 receptor.
Caption: this compound activates the S1P4 receptor, initiating downstream signaling through PI3K/Akt and MAPK/ERK pathways.
Experimental Protocol: Western Blot for p-Akt and p-ERK
This protocol details the steps for analyzing the phosphorylation of Akt and ERK in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., a cell line endogenously expressing S1P4) in standard growth medium.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Use the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total Akt and total ERK, or use a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
Comparative Data Analysis
The following table summarizes hypothetical quantitative data from a Western blot experiment comparing the effects of this compound with other S1P receptor modulators on Akt and ERK phosphorylation. Data is presented as fold change in phosphorylation relative to the vehicle-treated control.
| Compound (100 nM) | Target Receptor(s) | p-Akt (Fold Change) | p-ERK (Fold Change) |
| This compound | S1P4 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | 4.5 ± 0.6 | 5.1 ± 0.7 |
| Ozanimod | S1P1, S1P5 | 2.8 ± 0.3 | 3.1 ± 0.4 |
| Siponimod | S1P1, S1P5 | 3.1 ± 0.4 | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
This illustrative data suggests that while the non-selective agonist Fingolimod shows the highest activation of both pathways, the selective S1P4 agonist this compound demonstrates robust activation, potentially with a more targeted downstream effect profile compared to S1P1/S1P5 selective modulators like Ozanimod and Siponimod.
Experimental Workflow
The following diagram outlines the workflow for the Western blot analysis.
Caption: Workflow for Western blot analysis of this compound-induced pathway activation.
Comparison with Alternatives
This compound's selectivity for the S1P4 receptor distinguishes it from many other S1P modulators.
-
Fingolimod (FTY720): A non-selective S1P receptor agonist that, upon phosphorylation, targets S1P1, S1P3, S1P4, and S1P5. Its broad activity profile can lead to more widespread physiological effects.
-
Ozanimod and Siponimod: These are second-generation S1P receptor modulators with high selectivity for S1P1 and S1P5. Their primary mechanism of action in autoimmune diseases is related to the sequestration of lymphocytes, which is mainly mediated by S1P1.
The specific activation of S1P4 by this compound may offer a more targeted therapeutic approach, potentially minimizing off-target effects associated with the activation of other S1P receptor subtypes. Research suggests that S1P4 is involved in the regulation of immune cell function, including dendritic cells and T cells, making it a promising target for inflammatory and autoimmune diseases.
Conclusion
Western blot analysis is a robust method to confirm the activation of the PI3K/Akt and MAPK/ERK signaling pathways by this compound. The provided protocol and comparative data framework offer a basis for evaluating the specific effects of this selective S1P4 agonist. The unique selectivity of this compound suggests its potential for more targeted modulation of the immune system compared to less selective S1P receptor modulators. Further research and direct comparative studies are essential to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound (S1P4 Receptor Agonist) - Echelon Biosciences [echelon-inc.com]
- 2. tocris.com [tocris.com]
- 3. CYM 50308 | Sphingosine-1-phosphate Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Gene Expression Analysis in Cells Treated with CYM50308: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gene expression analysis in cells treated with CYM50308, a selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). The information is intended for researchers, scientists, and drug development professionals investigating the cellular effects of S1PR4 modulation. While direct, publicly available high-throughput gene expression datasets comparing this compound with other S1PR4 modulators are limited, this guide synthesizes known signaling pathways and expected transcriptomic changes to provide a valuable resource for experimental design and data interpretation.
Introduction to this compound and S1PR4
This compound is a potent and selective agonist for the S1PR4, a G protein-coupled receptor primarily expressed in hematopoietic and lymphoid tissues. S1PR4 signaling is implicated in various cellular processes, including immune cell trafficking, differentiation, and cytokine release. Understanding the gene expression changes induced by this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Comparative Gene Expression Analysis: Expected Outcomes
Treatment of cells with this compound is anticipated to modulate the expression of genes downstream of the S1PR4 signaling cascade. In contrast, treatment with an S1PR4 antagonist, such as CYM50358, would be expected to produce opposing effects or block the effects of S1P, the natural ligand. A non-selective S1P receptor modulator like Fingolimod (FTY720), which targets S1PR1, S1PR3, S1PR4, and S1PR5, would induce a broader and more complex gene expression profile.[1][2][3]
The following table summarizes the expected differential gene expression in a hypothetical experiment comparing this compound with an S1PR4 antagonist and a vehicle control in an immune cell line (e.g., T-lymphocytes). The gene list is illustrative and based on the known functions of the S1PR4 pathway.
Table 1: Illustrative Differential Gene Expression in Immune Cells (Hypothetical Data)
| Gene Symbol | Gene Name | Function | This compound vs. Vehicle (Fold Change) | S1PR4 Antagonist vs. Vehicle (Fold Change) |
| CXCR4 | C-X-C Motif Chemokine Receptor 4 | Chemokine receptor, cell migration | > 1.5 | < 0.67 |
| IL10 | Interleukin 10 | Anti-inflammatory cytokine | > 2.0 | < 0.5 |
| NFKBIA | NFKB Inhibitor Alpha | Inhibitor of NF-κB signaling | > 1.5 | < 0.67 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | > 2.0 | < 0.5 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | > 2.0 | < 0.5 |
| CD69 | CD69 Molecule | Early activation marker | > 3.0 | < 0.33 |
| CCL5 | C-C Motif Chemokine Ligand 5 | Chemokine, T-cell chemoattractant | < 0.5 | > 2.0 |
| IFNG | Interferon Gamma | Pro-inflammatory cytokine | < 0.5 | > 2.0 |
Signaling Pathways Modulated by this compound
Activation of S1PR4 by this compound initiates a cascade of intracellular signaling events. S1PR4 couples to Gαi and Gα12/13 proteins, leading to the activation of downstream effectors that ultimately regulate gene transcription.
Experimental Protocols
To conduct a comparative gene expression analysis of this compound, the following experimental workflow is recommended.
Cell Culture and Treatment
-
Cell Lines: Jurkat cells (T-lymphocyte cell line) or primary human peripheral blood mononuclear cells (PBMCs) are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Plate cells at a density of 1 x 10^6 cells/mL. Treat cells with this compound (e.g., 1 µM), an S1PR4 antagonist (e.g., CYM50358, 1 µM), or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
Total RNA Isolation
-
Harvest cells by centrifugation.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.
-
Incorporate a DNase I treatment step to remove any contaminating genomic DNA.
RNA Quality and Quantity Control
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity (RIN value) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is recommended for downstream applications like RNA-sequencing.
Gene Expression Analysis
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Primer Design: Design primers to amplify specific target genes (e.g., CXCR4, IL10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Sample Preparation: Prepare biotin-labeled cRNA from total RNA according to the microarray platform's protocol (e.g., Affymetrix, Illumina).
-
Hybridization: Hybridize the labeled cRNA to the microarray chip.
-
Scanning: Scan the microarray chip to detect signal intensities.
-
Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes (DEGs).
-
Library Preparation: Prepare sequencing libraries from total RNA. This typically involves rRNA depletion or poly(A) selection, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads, align reads to a reference genome, and quantify gene expression. Use statistical packages (e.g., DESeq2, edgeR) to identify DEGs.
Conclusion
This compound, as a selective S1PR4 agonist, is a valuable tool for dissecting the role of S1PR4 in various biological processes. While this guide provides a framework for comparing its effects on gene expression with other modulators, further studies generating and publishing high-throughput transcriptomic data are needed to fully characterize its cellular impact. The provided protocols and pathway diagrams offer a solid foundation for researchers to design and execute such investigations.
References
Cross-Validation of CYM50308 Effects: A Comparative Guide for Researchers
A comprehensive analysis of the S1PR4 agonist CYM50308 across various research models, with a comparative look at the antagonist CYM50358 and the immunomodulator Fingolimod.
This guide provides a detailed comparison of the experimental effects of this compound, a selective agonist for the sphingosine-1-phosphate receptor 4 (S1PR4), in different research settings. By cross-validating its effects in in vitro and in vivo models, this document aims to offer researchers, scientists, and drug development professionals a clear understanding of this compound's biological functions and potential therapeutic applications. The guide also presents a comparative analysis with the S1PR4 antagonist CYM50358 and the well-established immunomodulatory drug, Fingolimod.
Data Presentation: Comparative Efficacy of S1P Receptor Modulators
The following tables summarize the quantitative effects of this compound and its counterparts in key immunological assays.
Table 1: In Vitro Efficacy of S1PR4 Modulators on Macrophage Polarization
| Compound | Model System | Concentration | Key Marker | Effect | Quantitative Data |
| This compound | Bone Marrow-Derived Macrophages (BMDMs) | 1 µM | iNOS (M1 marker) | Inhibition of M1 Polarization | Significant reduction in iNOS protein expression |
| CYM50358 | Bone Marrow-Derived Macrophages (BMDMs) | 1 µM | iNOS (M1 marker) | No significant effect | - |
Table 2: In Vivo Efficacy of S1PR4 Modulators in a Mouse Model of Allergic Asthma
| Compound | Model System | Dosing Regimen | Key Parameter | Effect | Quantitative Data |
| This compound | OVA/LPS-induced neutrophilic asthma model (C57BL/6 mice) | Not specified | Pulmonary inflammatory infiltration | Reduction in inflammation | Less pulmonary inflammatory infiltration observed |
| CYM50358 | OVA-induced allergic asthma model | 10 mg/kg | Eosinophil count in BALF | Reduction in eosinophilia | 69.3% reduction when given before sensitization; 48.5% reduction when given before challenge[1] |
Table 3: Comparative Effects of Fingolimod on T-Cell Subsets in Multiple Sclerosis Patients
| Compound | Model System | Key Parameter | Effect | Quantitative Data |
| Fingolimod | Multiple Sclerosis Patients | Circulating T-cell subsets | Sequestration of naïve and central memory T-cells | Significant reduction in peripheral blood |
| Fingolimod | Multiple Sclerosis Patients | Pro-inflammatory cytokine-producing T-cells | Reduction in Th1 and Th17 cells | Significant decrease in IFNγ and IL-17 producing CD4+ and CD8+ T-cells[2] |
| Fingolimod | Multiple Sclerosis Patients | Regulatory T-cells (Tregs) | Increased frequency | Significant increase in circulating Tregs[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound and CYM50358 on the polarization of macrophages towards the pro-inflammatory M1 phenotype.
Cell Culture:
-
Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice.
-
Cells are cultured for 7 days in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) to differentiate them into bone marrow-derived macrophages (BMDMs).
Polarization and Treatment:
-
Differentiated BMDMs are seeded in 6-well plates.
-
To induce M1 polarization, cells are stimulated with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.
-
For treatment groups, this compound (1 µM) or CYM50358 (1 µM) is added to the culture medium at the same time as the M1-polarizing stimuli.
Analysis:
-
After 24 hours, cell lysates are collected for Western blot analysis to determine the protein expression levels of the M1 marker, inducible nitric oxide synthase (iNOS).
-
RNA can also be extracted for qRT-PCR analysis of M1-related gene expression (e.g., Nos2, Tnf, Il6).
In Vivo Mouse Model of Allergic Asthma
Objective: To evaluate the therapeutic potential of S1PR4 modulators in a mouse model of allergic airway inflammation.
Animal Model:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old) are used.
Sensitization and Challenge Protocol (OVA/LPS Model):
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged daily with an aerosolized solution of 1% OVA for 30 minutes. To induce a neutrophilic phenotype, 10 µg of LPS can be administered intranasally prior to one of the OVA challenges.
-
Treatment: this compound or CYM50358 (e.g., 10 mg/kg) is administered, for example, intraperitoneally, 1 hour before each OVA challenge.
Analysis:
-
24 hours after the final challenge, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid (BALF) is collected, and total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined.
-
Histology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Cytokine Analysis: Cytokine levels (e.g., IL-4, IL-5, IL-13, IL-17) in the BALF can be measured by ELISA.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: S1PR4 signaling pathway activated by this compound.
Caption: In vitro macrophage polarization experimental workflow.
Caption: In vivo allergic asthma model experimental workflow.
References
CYM50308: A Comparative Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the G protein-coupled receptor (GPCR) selectivity profile of CYM50308. Contrary to some initial classifications, this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4), not S1PR3. This guide will objectively present the available experimental data on its selectivity, detail the methodologies used for such characterization, and provide visual representations of relevant pathways and workflows.
Data Presentation: this compound Selectivity Against S1P Receptors
The following table summarizes the available quantitative data on the activity of this compound against the human S1P receptor subfamily. The data clearly demonstrates the high potency and selectivity of this compound for the S1P4 receptor.
| Receptor | Agonist Activity (EC50) | Selectivity vs. S1P4 | Reference |
| S1P4 | 56 nM | - | |
| S1P1 | No activity up to 25 µM | >446-fold | |
| S1P2 | No activity up to 25 µM | >446-fold | |
| S1P3 | No activity up to 25 µM | >446-fold | |
| S1P5 | 2100 nM | 37.5-fold |
Note: A comprehensive selectivity profile of this compound against a broader panel of diverse GPCRs (e.g., from a Eurofins SafetyScreen panel) is not publicly available at the time of this publication. The provided data is based on studies focused on the S1P receptor subfamily. Researchers are encouraged to perform broader screening to fully characterize the off-target profile of this compound.
Experimental Protocols
The determination of the selectivity profile of a compound like this compound involves a combination of binding and functional assays. Below are detailed methodologies for two key types of experiments commonly used for GPCR selectivity profiling.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific GPCR.
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines overexpressing the target GPCRs.
-
A specific radioligand for each target GPCR (e.g., [³H]-labeled antagonist).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well filter plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of control wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (for determining functional activity, EC50)
This assay measures the ability of a test compound to modulate the intracellular concentration of cyclic AMP (cAMP), a common second messenger in GPCR signaling. This is particularly useful for Gs and Gi-coupled receptors.
Objective: To determine the functional potency (EC50) of this compound as an agonist or antagonist at a panel of GPCRs.
Materials:
-
Live cells expressing the target GPCRs.
-
Test compound (this compound) at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
Cell culture medium and plates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Plating: Seed the cells expressing the target GPCR into 96- or 384-well plates and culture them overnight.
-
Compound Addition (Gs-coupled receptors): Add varying concentrations of this compound to the cells and incubate for a specific time.
-
Compound and Forskolin Addition (Gi-coupled receptors): Add varying concentrations of this compound to the cells, followed by the addition of a fixed concentration of forskolin to stimulate cAMP production. Incubate for a specific time.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the forskolin-induced cAMP production).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to GPCR selectivity profiling.
Caption: Workflow for GPCR Selectivity Profiling.
Caption: Simplified S1P4 Signaling Pathways.
A Comparative Guide to the In Vivo Effects of CYM50308 and CYM50358
This guide provides a detailed comparison of the in vivo effects of CYM50308, a sphingosine-1-phosphate receptor 4 (S1P4) agonist, and CYM50358, an S1P4 antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the S1P4 signaling pathway.
Data Presentation
The following table summarizes the key in vivo effects observed in preclinical studies involving this compound and CYM50358.
| Parameter | This compound (S1P4 Agonist) | CYM50358 (S1P4 Antagonist) | Animal Model | Reference |
| Airway Inflammation | Weakened inflammatory response and AHR | Inhibited increase in eosinophils and lymphocytes in BALF; Reduced inflammatory scores in lungs | Ovalbumin/LPS-induced neutrophilic airway inflammation (mice); Ovalbumin-induced allergic asthma (mice) | [1],[2][3] |
| Immune Cell Counts in BALF | Significantly weakened immune cell infiltration, particularly neutrophils | Strongly inhibited the increase of eosinophils and lymphocytes | Ovalbumin/LPS-induced neutrophilic airway inflammation (mice); Ovalbumin-induced allergic asthma (mice) | [1],[2] |
| Cytokine Levels | Not explicitly reported | Inhibited the increase of IL-4 in BALF | Ovalbumin-induced allergic asthma (mice) | |
| Serum IgE Levels | Not explicitly reported | Inhibited the increase in serum IgE | Ovalbumin-induced allergic asthma (mice) | |
| CD8+ T Cell Count | Did not alter the number of CD8+ T cells | Resulted in a significant increase in CD8+ T cells | Human PBMC/MCF-7 mammary tumor cell spheroid coculture | |
| Neutrophil Mobilization | Not explicitly reported | Defective blood neutrophil spike | Not explicitly stated, implied in a study on lymphocyte recruitment | |
| Chemokine Receptor Expression (in vitro) | Increased CXCR5 expression on peritoneal B-1a cells | Decreased CXCR4 and CXCR5 expression on peritoneal B-1a cells | In vitro culture of peritoneal cells from mice |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Mouse Model (for CYM50358)
This protocol is based on studies investigating the effect of CYM50358 on allergic asthma.
-
Animals: 6-week-old female BALB/c mice were used.
-
Sensitization: Asthma was induced by intraperitoneal injections of 50 µg ovalbumin (OVA) and 1 mg aluminum hydroxide on day 0 and day 14.
-
Challenge: Mice were challenged by exposure to nebulized 1% OVA for 30 minutes on days 28, 29, and 30.
-
Drug Administration: CYM50358 was administered via intraperitoneal injection at a dose of 10 mg/kg, 30 minutes before either OVA sensitization or OVA challenge.
-
Analysis: On day 32, bronchoalveolar lavage fluid (BALF) was collected to analyze cell populations (total cells, eosinophils, lymphocytes, and macrophages). Serum IgE levels and cytokine levels (IL-4) in the BALF were also measured. Lungs were processed for histological analysis to assess inflammation and mucus production.
Ovalbumin/LPS-Induced Neutrophilic Airway Inflammation Mouse Model (for this compound)
This protocol was used to evaluate the in vivo effects of the S1P4 agonist this compound.
-
Animals: C57BL/6 mice were used.
-
Induction of Inflammation: Mice were sensitized with OVA and alum. Subsequently, they were challenged with OVA and lipopolysaccharide (LPS) to induce neutrophilic airway inflammation.
-
Drug Administration: this compound was administered to the experimental mice the day before the challenge and each time prior to the challenge starting on day 19.
-
Analysis: Pulmonary inflammatory response, immune cell infiltration (particularly neutrophils) in the BALF, and airway hyperresponsiveness (AHR) were assessed.
Signaling Pathways and Experimental Workflows
S1P4 Signaling Pathway
The S1P4 receptor is primarily expressed on hematopoietic and lymphoid cells and is known to couple to Gαi and Gα12/13 G-proteins. Activation of these pathways can modulate various cellular functions, including immune cell migration, differentiation, and cytokine production. The following diagram illustrates the general signaling cascade initiated by S1P4 activation.
Caption: S1P4 receptor signaling cascade.
Experimental Workflow for Allergic Asthma Model
The following diagram outlines the key steps in the ovalbumin-induced allergic asthma model used to evaluate the in vivo effects of CYM50358.
Caption: Workflow of the OVA-induced asthma model.
References
- 1. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. koreascience.kr [koreascience.kr]
Comparative Analysis of CYM50308: A Guide to Dose-Response and S1PR4 Signaling in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sphingosine-1-phosphate receptor 4 (S1PR4) agonist, CYM50308, with other S1P receptor modulators. The following sections detail its mechanism of action, provide a protocol for dose-response analysis, and present comparative data to inform experimental design in a new cell line.
Introduction to this compound
This compound is a potent and selective agonist for the S1PR4, a G protein-coupled receptor primarily expressed in hematopoietic and lymphoid tissues.[1] Its selectivity for S1PR4 over other S1P receptors makes it a valuable tool for investigating the specific roles of this receptor in various physiological and pathological processes, including immune regulation and cancer.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating S1PR4. This activation initiates a downstream signaling cascade that can influence cell survival, proliferation, and migration. S1PR4 is known to couple to Gαi and Gα12/13 proteins, leading to the activation of multiple signaling pathways, including the Phospholipase C (PLC) and RhoA pathways.
Dose-Response Analysis: Experimental Protocol
To determine the effective concentration of this compound in a new cell line, a dose-response analysis is essential. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
New cell line of interest
-
Complete cell culture medium
-
This compound (and/or alternative compounds)
-
DMSO (for stock solution)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). It is recommended to perform at least 6-8 dilutions.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) value.
-
Comparison with Alternative S1P Receptor Modulators
Several other S1P receptor modulators are available, each with a different selectivity profile. A comparison with these alternatives can provide valuable context for the activity of this compound.
| Compound | Receptor Selectivity | Reported Potency (Cancer Cell Lines) | Reference |
| This compound | S1PR4 | EC₅₀: 37.7 - 79.1 nM (Tango™ assay) | [2] |
| Fingolimod (FTY720) | Non-selective (S1PR1, S1PR3, S1PR4, S1PR5) | IC₅₀: ~10-13 µM (TNBC cell lines)[3][4], IC₅₀: 4.34 µM (HNSC cell line)[5], Significant viability reduction at 7.5-10 µM (Medulloblastoma cell lines) | |
| Ozanimod | S1PR1, S1PR5 | Data in specific cancer cell lines is limited in the searched literature. | |
| Ponesimod | S1PR1 | Data in specific cancer cell lines is limited in the searched literature. | |
| Siponimod | S1PR1, S1PR5 | Data in specific cancer cell lines is limited in the searched literature. |
Note: The potency values are highly dependent on the cell line and the assay used. The EC₅₀ for this compound was determined in a receptor activation assay, while the IC₅₀ values for Fingolimod were determined in cell viability assays. Direct comparison of absolute values should be made with caution.
Discussion and Conclusion
This compound's high selectivity for S1PR4 makes it an excellent tool for dissecting the specific functions of this receptor. In contrast, non-selective modulators like Fingolimod affect multiple S1P receptors, which can lead to a broader range of biological effects but may also complicate the interpretation of results.
When performing a dose-response analysis of this compound in a new cell line, it is crucial to establish a full dose-response curve to accurately determine its potency. The provided protocol for the MTT assay offers a robust starting point. For a comprehensive understanding, it is recommended to compare the effects of this compound with a non-selective modulator like Fingolimod and a more selective modulator targeting other S1P receptors (e.g., a selective S1PR1 agonist) in the same cell line. This comparative approach will help to elucidate the specific contribution of S1PR4 activation to the observed cellular response.
The data presented in this guide, combined with the detailed experimental protocol, should empower researchers to effectively design and interpret dose-response experiments with this compound and contextualize its performance against other S1P receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of Fingolimod in triple negative breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fingolimod (FTY720) reduces viability and survival and increases histone H3 acetylation in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Published Experimental Results of CYM50308 and a Selective S1PR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sphingosine-1-Phosphate Receptor 4 Modulators
This guide provides a comparative analysis of the published experimental data for CYM50308, a selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4), and a selective S1PR4 antagonist, CYM50358. S1PR4 is a G protein-coupled receptor primarily expressed in hematopoietic and lymphoid tissues and is implicated in various physiological and pathological processes, including immune cell trafficking and inflammatory responses. This document summarizes the quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in the reproducible application of these compounds.
Quantitative Data Summary
The following table summarizes the potency and selectivity of this compound and CYM50358 at the human S1P receptors. This data is crucial for designing experiments with appropriate concentrations and for interpreting the specificity of the observed effects.
| Compound | Type | S1PR4 | S1PR1 | S1PR2 | S1PR3 | S1PR5 | Reference |
| This compound | Agonist | EC50: 37.7 - 79.1 nM | Inactive up to 25 µM | Inactive up to 25 µM | Inactive up to 25 µM | EC50: 2.1 µM | [1] |
| CYM50358 | Antagonist | IC50: 25 nM | IC50: 6.4 µM | IC50: 3.9 µM | > 25 µM (95% inhibition) | IC50: 5.5 µM | [2][3][4] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of S1PR4 modulators and the common procedures for their evaluation, the following diagrams illustrate the S1PR4 signaling cascade and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound and its alternatives.
Cell-Based S1PR4 Agonist/Antagonist Assay (Tango™ Assay)
This protocol is adapted from methods used for high-throughput screening to identify and characterize S1PR4 modulators.
-
Cell Line: U2OS cells stably expressing human S1PR4 linked to a GAL4-VP16 transcription factor and a β-arrestin/TEV protease fusion protein (Tango™ S1P4-bla U2OS cells).
-
Assay Principle: Agonist binding to S1PR4 recruits β-arrestin-TEV protease, which cleaves the GAL4-VP16 transcription factor from the receptor. The liberated transcription factor translocates to the nucleus and induces the expression of a β-lactamase (BLA) reporter gene. The BLA activity is measured using a FRET-based substrate. Antagonists are identified by their ability to inhibit the agonist-induced signal.
-
Protocol:
-
Cell Plating: Plate Tango™ S1P4-bla U2OS cells in 384-well plates at a density of 10,000 cells/well and incubate overnight at 37°C in 5% CO2.
-
Compound Addition:
-
For agonist testing, add serial dilutions of the test compound (e.g., this compound) to the cells.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compound (e.g., CYM50358) for a specified time (e.g., 30 minutes) before adding a known S1PR4 agonist at its EC80 concentration.
-
-
Incubation: Incubate the plates for 5 hours at 37°C in 5% CO2.
-
Detection: Add the LiveBLAzer™-FRET B/G Substrate (or similar) to each well and incubate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis: Calculate the ratio of cleavage-dependent emission to the internal reference emission. Plot the dose-response curves and determine EC50 or IC50 values using non-linear regression.
-
In Vivo Ovalbumin-Induced Allergic Asthma Model
This protocol is based on studies evaluating the effect of S1PR4 modulation on allergic airway inflammation.
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.
-
-
Compound Administration:
-
Administer CYM50358 (e.g., 10 mg/kg, i.p.) or vehicle control 30 minutes before each OVA sensitization and/or before each OVA challenge.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice with 1% OVA in saline for 30 minutes using a nebulizer.
-
-
Outcome Measures (48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Collect BAL fluid by flushing the lungs with PBS.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid using a hemocytometer and cytospin preparations stained with May-Grünwald-Giemsa.
-
-
Cytokine Analysis:
-
Measure the levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
-
Histology:
-
Perfuse the lungs with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
-
-
This guide is intended to provide a starting point for researchers working with this compound and other S1PR4 modulators. For detailed experimental conditions and troubleshooting, it is highly recommended to consult the primary research articles.
References
- 1. This compound (S1P4 Receptor Agonist) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. S1P4 Receptor Antagonist, CYM50358 The S1P4 Receptor Antagonist, CYM50358 controls the biological activity of S1P4 Receptor. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of CYM50308: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent, selective signaling molecules like CYM50308 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information based on its known chemical properties and established best practices for the disposal of bioactive lipids. This document aims to be the preferred resource for ensuring the safe management of this compound, thereby building trust and demonstrating a commitment to safety beyond the product itself.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Weight | 405.46 g/mol |
| Chemical Formula | C₂₀H₂₁F₂N₃O₂S |
| Solubility | Soluble in DMSO |
| Purity | ≥98% |
| CAS Number | 1345858-76-5 |
Experimental Protocols: A Note on Cited Methodologies
Detailed experimental protocols involving this compound would be specific to the research being conducted. As a potent and selective sphingosine-1-phosphate receptor 4 (S1P4) agonist, its use would likely involve cell-based assays to study S1P4 signaling pathways, in vivo studies in animal models to investigate its physiological effects, and biochemical assays to determine its binding affinity and selectivity. The disposal procedures outlined below are designed to be broadly applicable to the waste generated from such experimental setups.
Proper Disposal Procedures for this compound
Disclaimer: The following procedures are based on general laboratory safety protocols for handling potent bioactive compounds and should be adapted to comply with local, state, and federal regulations. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Gloves: Nitrile gloves are required. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If working with the solid compound outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is recommended to avoid inhalation of fine particles.
Waste Segregation and Collection
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and have a secure lid.
-
Label the container as "Hazardous Waste" and include the full chemical name: "(2Z,5Z)-5-[[1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene]-2-[(2-methoxyethyl)imino]-3-methyl-4-thiazolidinone" and "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, cell culture media, and solvent rinses, in a dedicated, sealed, and properly labeled hazardous waste container.
-
The container should be compatible with the solvents used (e.g., a high-density polyethylene or glass container for DMSO solutions).
-
Label the container as "Hazardous Liquid Waste" and list all chemical constituents, including this compound and any solvents (e.g., "this compound in DMSO").
-
Decontamination of Labware
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (for liquids) or gently cover with a damp paper towel (for solids to prevent aerosolization).
-
Carefully collect the absorbed material or contaminated paper towels and place them in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and your institution's EHS department.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
Final Disposal
-
All hazardous waste containers holding this compound waste must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash. As a potent bioactive molecule, its release into the environment could have unintended ecological consequences.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
